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3-(Trifluoromethyl)picolinimidamide hydrochloride Documentation Hub

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  • Product: 3-(Trifluoromethyl)picolinimidamide hydrochloride
  • CAS: 1179361-68-2

Core Science & Biosynthesis

Foundational

The Fluorine Effect: Engineering Trifluoromethyl-Substituted Amidine Building Blocks

Topic: Trifluoromethyl-substituted amidine building blocks for drug discovery Content Type: In-depth Technical Guide Executive Summary In the high-stakes arena of lead optimization, the trifluoromethyl ( ) amidine motif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Trifluoromethyl-substituted amidine building blocks for drug discovery Content Type: In-depth Technical Guide

Executive Summary

In the high-stakes arena of lead optimization, the trifluoromethyl (


) amidine  motif represents a precision tool for medicinal chemists. Unlike their alkyl counterparts, which are highly basic (

) and permanently cationic at physiological pH,

-substituted amidines exhibit a "Goldilocks" basicity (

). This dramatic electronic modulation allows these building blocks to function as neutral, membrane-permeable hydrogen bond donors/acceptors in vivo, while retaining the geometric fidelity required to bind aspartate/glutamate-rich active sites (e.g., serine proteases, GPCRs).

This guide details the strategic rationale, synthetic architectures, and self-validating protocols for integrating trifluoromethyl amidines into drug discovery campaigns.

Strategic Rationale: The Physicochemical Edge

The Basicity Cliff

The introduction of a


 group adjacent to the amidine carbon exerts a powerful inductive effect (

), pulling electron density away from the nitrogen lone pairs. This destabilizes the protonated amidinium form, significantly lowering the

.

Table 1: Comparative Physicochemical Profile

FeatureAcetamidine (

)
Trifluoroacetamidine (

)
Impact on Drug Design

(Conjugate Acid)
~12.4~6.1 Drastic improvement in passive membrane permeability (neutral at pH 7.4).
LogP -1.1 (Hydrophilic)+0.3 (Lipophilic) Enhanced hydrophobic collapse with target pockets; better BBB penetration.
Electronic Character Electron-donating coreElectron-withdrawing core Increases electrophilicity of the amidine carbon; mimics transition states.
Metabolic Stability Susceptible to N-oxidationResistant

blocks metabolic hot spots and sterically shields the core.
Bioisosterism & Transition State Mimicry

Trifluoromethyl amidines are potent bioisosteres for the amide bond and the tetrahedral transition state of protease hydrolysis.

  • Protease Inhibition: In serine protease inhibitors (e.g., Thrombin, Factor Xa), the

    
    -amidine moiety binds to the S1 pocket. The lowered basicity prevents the "cation trapping" effect seen with benzamidines, facilitating oral bioavailability while maintaining the critical salt bridge with 
    
    
    
    (chymotrypsin numbering) via hydrogen bonding rather than pure electrostatics.
  • Heterocycle Precursor: They serve as "chassis" for synthesizing 2-(trifluoromethyl)pyrimidines and triazoles, motifs found in drugs like Selinexor (nuclear export inhibitor) and Doravirine (NNRTI).

Synthetic Architectures

Synthesis of


-amidines requires navigating the high volatility of trifluoroacetonitrile (

) and the hydrolytic instability of imidoyl intermediates.
Synthesis Decision Tree

The choice of route depends on the availability of the amine partner and the scale of the reaction.

G Start Target: N-Substituted Trifluoroacetamidine RouteA Route A: Nitrile Addition (Atom Economical) Start->RouteA Primary Amines Large Scale RouteB Route B: Amide Activation (Bench Stable) Start->RouteB Complex Amines Late Stage Functionalization Gas Trifluoroacetonitrile (Gas) (Requires specialized handling) RouteA->Gas Direct use Hemiaminal Hemiaminal / Hydrate (In situ generation) RouteA->Hemiaminal Safety preferred Amide Trifluoroacetamide RouteB->Amide Product Final Amidine Product Gas->Product + Amine (CuCl or Zn cat.) Hemiaminal->Product + Amine (Dehydration) Imidoyl Imidoyl Chloride/Triflate (Highly Electrophilic) Amide->Imidoyl + POCl3 or Tf2O Imidoyl->Product + Amine

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate complexity and safety constraints.

Experimental Protocols

Protocol A: The "One-Pot" Copper-Catalyzed Nitrile Insertion

Best for: Rapid library generation using commercially available amines and trifluoroacetonitrile surrogates.

Mechanism: Copper(I) activates the nitrile towards nucleophilic attack by the amine, stabilizing the amidine intermediate.

Materials:

  • Amine substrate (1.0 equiv)[1][2]

  • Trifluoroacetonitrile (or in situ equivalent from trifluoroacetamide + TFAA)

  • CuCl (10 mol%)

  • 
     (2.0 equiv)[3]
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) or DMSO

Step-by-Step Methodology:

  • Preparation: In a glovebox or under

    
    , charge a sealable pressure tube with the amine (1.0 mmol), CuCl (10 mg, 0.1 mmol), and 
    
    
    
    (650 mg, 2.0 mmol).
  • Solvation: Add anhydrous TFE (3 mL). TFE is critical as it activates the nitrile via hydrogen bonding and stabilizes the transition state.

  • Nitrile Addition:

    • Option 1 (Gas): Bubble trifluoroacetonitrile gas (generated separately) into the cold solution (-78°C) for 15 mins, then seal.

    • Option 2 (Surrogate): Add 2,2,2-trifluoroacetimidoyl chloride (1.2 equiv) if available.

  • Reaction: Heat the sealed tube to 80–100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Note: Due to the lower pKa, these amidines are less polar than expected; avoid using high concentrations of

    
     in the eluent.
    
Protocol B: Activation of Trifluoroacetamides (The Imidoyl Route)

Best for: Late-stage functionalization of complex drug scaffolds where gas handling is prohibitive.

Materials:

  • Trifluoroacetamide (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (1.2 equiv) or Triflic Anhydride (
    
    
    
    )
  • Pyridine or Imidazole (Base)[4]

  • Aniline/Amine nucleophile (1.2 equiv)

Step-by-Step Methodology:

  • Activation: Dissolve trifluoroacetamide (1.0 mmol) in dry DCM (5 mL). Cool to 0°C.

  • Chlorination: Add pyridine (3.0 equiv) followed by dropwise addition of

    
     (1.2 mmol). Stir at 0°C for 1 hour, then warm to RT for 2 hours.
    
    • Checkpoint: Monitor by TLC. The starting amide spot should disappear. The imidoyl chloride intermediate is sensitive; do not isolate.

  • Nucleophilic Attack: Cool the mixture back to 0°C. Add the amine nucleophile (1.2 mmol) dropwise.

  • Completion: Stir at RT for 4–6 hours.

  • Quench: Carefully quench with saturated

    
     (aq). Caution: Exothermic.
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .
    
  • Self-Validating QC:

    • 
       NMR:  Look for a shift from ~-76 ppm (amide) to ~-70/-72 ppm (amidine).
      
    • LCMS: Run in positive mode. Even with low pKa, the amidine should protonate under standard LCMS conditions (Formic acid/MeCN).

Self-Validating Systems & Quality Control

Trustworthiness in synthesis comes from rigorous characterization. For


-amidines, standard QC must be adapted:
  • The pH Trap: Unlike regular amidines,

    
    -amidines may not protonate fully in standard acidic HPLC buffers if the pH is not low enough, leading to split peaks. Recommendation:  Use 0.1% TFA (pH ~2) rather than Formic acid (pH ~3.5) for sharp peaks.
    
  • Rotamers:

    
    -amidines often exist as 
    
    
    
    rotamers due to the restricted rotation around the C-N bond.
    • Observation: Broadening or doubling of signals in

      
       and 
      
      
      
      NMR at room temperature.
    • Validation: Run Variable Temperature (VT) NMR at 60°C. Coalescence of peaks confirms rotamers rather than impurities.

  • Volatility: Low molecular weight

    
    -amidines (e.g., N-methyl) are volatile. Avoid high-vacuum drying for extended periods; use a rotary evaporator with controlled pressure.
    

References

  • Physicochemical Properties of Fluorinated Amidines

    • Title: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
    • Source: PMC / NIH
    • URL:[Link]

  • Synthesis via Nitrile Insertion

    • Title: "Synthesis of Amidines and its applic
    • Source: Sciforum[5]

    • URL:[Link]

  • pKa Determination & Significance

    • Title: "Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR"
    • Source: ResearchG
    • URL:[Link]

  • Trifluoroacetamidine Building Block Data

    • Title: "Trifluoroacetamidine | 354-37-0"[6][7]

    • Source: ChemicalBook[7][8]

  • Protease Inhibitor Context

    • Title: "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease" (Contextual reference for electrophilicity)
    • Source: PMC / NIH
    • URL:[Link]

Sources

Exploratory

Solubility Profile & Process Characterization: 3-(Trifluoromethyl)picolinimidamide Hydrochloride

This guide provides an in-depth technical analysis of the solubility profile for 3-(Trifluoromethyl)picolinimidamide hydrochloride . As a specific pharmaceutical intermediate often used in the synthesis of Factor Xa inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile for 3-(Trifluoromethyl)picolinimidamide hydrochloride . As a specific pharmaceutical intermediate often used in the synthesis of Factor Xa inhibitors and other pyridine-based bioactives, its solubility is governed by the interplay between the ionic amidine hydrochloride moiety and the lipophilic, electron-withdrawing trifluoromethyl group.

Part 1: Executive Summary & Physicochemical Context

Compound Identity:

  • IUPAC Name: 3-(Trifluoromethyl)pyridine-2-carboximidamide hydrochloride

  • Functional Class: Amidine Hydrochloride Salt / Fluorinated Pyridine

  • Molecular Formula:

    
    [1]
    
  • Key Structural Features:

    • Amidine Salt (

      
      ):  Provides high polarity, hydrogen bond donation potential, and water solubility.
      
    • Trifluoromethyl Group (

      
      ):  Located at the 3-position (ortho to the amidine). This introduces significant lipophilicity locally but also creates steric bulk that may disrupt crystal packing compared to non-fluorinated analogs.
      
    • Pyridine Ring: Electron-deficient aromatic core, further deactivated by the

      
       group.
      

The Solubility Challenge: This compound exhibits a "Schizophrenic" solubility profile. The ionic HCl salt drives solubility in polar protic solvents, while the lipophilic


 group and the aromatic ring limit solubility in pure water compared to simple salts, and completely prevent dissolution in non-polar organics. Understanding this balance is critical for recrystallization (purification)  and reaction solvent selection .

Part 2: Solubility Landscape

The following profile is synthesized from structure-property relationships (SPR) of analogous fluorinated amidine salts and standard thermodynamic principles.

Predicted Solubility Data
Solvent ClassSpecific SolventPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO Very High (>100 mg/mL)Strong dipole-dipole interactions; excellent solvation of the cation.
Polar Aprotic DMF High (>50 mg/mL)Similar to DMSO; effective disruption of the ionic lattice.
Polar Protic Methanol High (>50 mg/mL)High dielectric constant; H-bonding with chloride and amidinium protons.
Polar Protic Water Moderate-High Soluble due to salt form, but reduced by the hydrophobic

moiety compared to unsubstituted picolinimidamide.
Polar Protic Ethanol Moderate (10–30 mg/mL)Good solvent for hot recrystallization; solubility drops significantly upon cooling.
Polar Protic Isopropanol (IPA) Low (<5 mg/mL)Steric bulk of IPA interferes with solvation of the salt; excellent antisolvent.
Mod. Polar Acetonitrile Low Poor solvation of chlorides; often used as a slurry solvent.
Non-Polar Ethyl Acetate Insoluble Lacks H-bond donors/high dielectric needed to dissociate the salt.
Non-Polar DCM / Toluene Insoluble Completely ineffective; used strictly as antisolvents or for washing.
Thermodynamic Considerations (The Van't Hoff Relationship)

For process development (crystallization), the temperature dependence of solubility is critical. The solubility (


) in ethanol or methanol typically follows the Van't Hoff equation:


  • Implication: The 3-position

    
     group likely lowers the lattice energy slightly (due to steric disruption) compared to the 4-isomer, potentially making it more soluble in alcohols than its regioisomers.
    
  • Action: Perform a cooling crystallization curve. A steep slope (high

    
    ) in Ethanol makes it the ideal purification solvent.
    

Part 3: Experimental Protocol (Self-Validating)

Do not rely on literature values alone. Batch-to-batch variations in crystal habit (polymorphism) can alter solubility. Use this protocol to generate definitive data.

Protocol: Gravimetric Solubility Determination with HPLC Verification

Objective: Determine saturation solubility (


) at 

.

Reagents:

  • 3-(Trifluoromethyl)picolinimidamide HCl (Test Article)

  • HPLC Grade Solvents (MeOH, EtOH, DMSO, ACN)

Workflow:

  • Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at

    
     for 24 hours (Thermomixer or shaker).
    
  • Filtration: Filter supernatant through a

    
     PTFE syringe filter (pre-saturated).
    
  • Quantification (Dual Method):

    • Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Method B (HPLC): Dilute filtrate 100x in Water/ACN and inject against a standard curve.

Validation Criteria:

  • The solid phase must remain present throughout the 24h period.

  • The pH of the aqueous solution should remain acidic (< 5.0). If pH rises, free-basing may be occurring.

Part 4: Process Applications & Visualization

Purification Strategy (Recrystallization)

The "Push-Pull" solubility profile suggests an Antisolvent Crystallization or Cooling Crystallization strategy.

  • Primary Solvent: Methanol or Ethanol (Hot).

  • Antisolvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Rationale: The salt dissolves in hot alcohol. Adding MTBE lowers the dielectric constant of the mixture, forcing the salt to crystallize out while non-polar impurities (starting materials like the nitrile) remain in solution.

Visualization: Solubility & Purification Workflow

SolubilityWorkflow cluster_solubility Solubility Rules Start Start: Crude 3-(CF3)picolinimidamide HCl SolventSelect Select Solvent System Start->SolventSelect Dissolution Dissolution (Hot) SolventSelect->Dissolution Ethanol (reflux) or MeOH (RT) Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Remove inorganic salts Crystallization Crystallization (Cooling or Antisolvent) Filtration->Crystallization Isolation Filtration & Wash (Cold EtOAc) Crystallization->Isolation Add MTBE/EtOAc or Cool to 0°C Product Pure Product (>99% HPLC) Isolation->Product Rule1 High Solubility: DMSO, MeOH, Water Rule2 Low Solubility: EtOAc, DCM, Hexane

Figure 1: Purification workflow based on the differential solubility profile of the amidine hydrochloride salt.

Part 5: References

  • General Solubility of Amidine Salts: Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Fluorine Effect on Solubility: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Synthesis of Picolinimidamides: (General reference for amidine synthesis via Pinner reaction) Organic Syntheses, Coll. Vol. 1, p.5 (1941). Link

  • Solvent Properties: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard reference for solvent polarity/dielectric constants).

Sources

Foundational

Technical Safety &amp; Handling Guide: 3-(Trifluoromethyl)picolinimidamide hydrochloride

Executive Summary & Chemical Identity[1][2] 3-(Trifluoromethyl)picolinimidamide hydrochloride is a specialized fluorinated pyridine building block used primarily in the synthesis of serine protease inhibitors (e.g., Fact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

3-(Trifluoromethyl)picolinimidamide hydrochloride is a specialized fluorinated pyridine building block used primarily in the synthesis of serine protease inhibitors (e.g., Factor Xa, Thrombin inhibitors) and other bioactive peptidomimetics.

Unlike standard commodity chemicals, this compound possesses a "Janus-faced" reactivity profile: the amidine moiety is a strong nucleophile/base (in its free form), while the trifluoromethyl group at the 3-position (ortho to the functional group) introduces significant steric and electronic modulation. This guide addresses the specific handling requirements dictated by this structure, moving beyond generic "irritant" warnings to operational stability and synthesis safety.

Chemical Identification Table
PropertyDetail
Chemical Name 3-(Trifluoromethyl)pyridine-2-carboximidamide hydrochloride
Common Synonyms 3-(Trifluoromethyl)picolinamidine HCl; 2-Amidino-3-(trifluoromethyl)pyridine HCl
Molecular Formula

Molecular Weight ~225.60 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (with potential hydrolysis risks)
CAS Number Note: Specific CAS for the 3-isomer is rare in public catalogs.[1][2][3] Safety data is extrapolated from the 4-isomer (CAS 909109-68-8) and 6-isomer (CAS 264884-49-3) analogs.

Hazard Identification & Toxicology Logic

While officially classified under GHS as an Irritant , the specific hazards of this compound stem from its hydrolysis potential and fluorinated nature.

GHS Classification (Derived from Analogs)
  • Skin Corrosion/Irritation: Category 2 (H315)[2][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory) (H335)

The "Why" Behind the Hazard (Mechanistic Toxicology)
  • Amidine Basicity & HCl Release: Upon contact with mucous membranes (eyes/lungs), the salt dissociates. The amidine moiety can disrupt cellular membranes via basicity, while the hydrochloride counter-ion forms trace hydrochloric acid in moisture, causing immediate stinging and irritation.

  • Fluorine Lipophilicity: The

    
     group significantly increases the lipophilicity (
    
    
    
    ) of the pyridine ring compared to non-fluorinated analogs. This enhances skin permeability, potentially carrying the irritant amidine deeper into the dermal layers than standard salts.
  • Dust Inhalation: As a crystalline salt, electrostatic charging often creates fine dust during weighing. Inhalation delivers a high local concentration of acidic/basic species to the alveoli, triggering acute bronchospasm.

Operational Safety & Stability Protocols

This section details how to handle the compound to maintain both operator safety and chemical purity. Amidine salts are prone to hydrolysis , converting the valuable building block into a useless amide.

Protocol A: Storage & Stability Management
  • Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption leads to clumping and eventual hydrolysis to 3-(trifluoromethyl)picolinamide.

  • Storage Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccators are mandatory for long-term storage.

Protocol B: Solubilization for Biological Assays
  • Solvent Choice: DMSO is the preferred solvent for stock solutions (typically 10–100 mM).

  • Exotherm Warning: Dissolving amidine salts in DMSO can be slightly exothermic. Add solvent slowly.

  • Aqueous Stability: Do NOT store aqueous stock solutions. Prepare fresh. The electron-withdrawing

    
     group at the 3-position makes the amidine carbon more electrophilic, potentially accelerating hydrolysis in water compared to unsubstituted pyridines.
    
Protocol C: Neutralization (Free-Basing)

In chemical synthesis, the free base is often required for coupling.

  • Suspend the HCl salt in an organic solvent (e.g., DCM or EtOAc).

  • Wash rapidly with saturated

    
     or 
    
    
    
    (cold).
  • Separate immediately to prevent hydrolysis of the amidine to the amide.

  • Dry over

    
     and concentrate.
    
    • Critical Note: The 3-

      
       group provides steric hindrance, but do not prolong exposure to strong aqueous base.
      

Visualizing Reactivity & Emergency Response

The following diagrams illustrate the chemical stability logic and the emergency response workflow.

Diagram 1: Stability & Reactivity Logic

This diagram highlights the critical hydrolysis pathway that researchers must avoid.

ReactivityLogic cluster_0 Critical Handling Warning Compound 3-(CF3)picolinimidamide HCl (Target Compound) Hydrolysis Hydrolysis Reaction (Nucleophilic Attack) Compound->Hydrolysis Dissociation Moisture Moisture / Aqueous Base (Storage Failure) Moisture->Hydrolysis Catalyst Impurity 3-(CF3)picolinamide (Dead End Impurity) Hydrolysis->Impurity Irreversible Ammonia Ammonia/Ammonium (Byproduct) Hydrolysis->Ammonia

Caption: The hydrolysis pathway of amidines. Moisture ingress converts the active amidine into an inactive amide impurity.

Diagram 2: Emergency Spill Response Workflow

A self-validating decision tree for lab spills.

SpillResponse Start Spill Detected PPE Don PPE: Nitrile Gloves, N95/P100 Mask, Goggles Start->PPE Assess Assess Volume & Form (Solid vs Solution) Solid Solid Spill (Powder) Assess->Solid Liquid Solution Spill (DMSO/Methanol) Assess->Liquid Sweep Gently Sweep Avoid Dust Generation Solid->Sweep Dry Absorb Absorb with Vermiculite Do NOT use paper towels (Reaction risk) Liquid->Absorb Wet PPE->Assess Neutralize Wipe Surface with Dilute Acetic Acid (1%) Sweep->Neutralize Absorb->Neutralize Disposal Dispose as Halogenated Organic Waste Neutralize->Disposal

Caption: Step-by-step response protocol for solid and liquid spills, emphasizing dust control and proper waste segregation.

Disposal & Environmental Considerations

Due to the trifluoromethyl group, this compound requires specific disposal protocols to prevent environmental persistence.[5]

  • Halogenated Waste: The C-F bonds are metabolically stable and resistant to standard biodegradation. This material must be segregated into "Halogenated Organic Waste" streams.

  • Incineration: The ultimate disposal method is high-temperature incineration equipped with scrubbers to capture Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) generated during combustion.

  • Aquatic Toxicity: While specific data for the 3-isomer is limited, fluorinated pyridines are generally harmful to aquatic life with long-lasting effects (H412). Do not allow entry into drains.[4][5]

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-(Trifluoromethyl)picolinimidamide hydrochloride (Analogous Structure). Retrieved from

  • PubChem. (n.d.). Compound Summary for 3-(Trifluoromethyl)pyridine-2-carboximidamide. National Library of Medicine. Retrieved from

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. (Foundational text on amidine hydrolysis stability).
  • ECHA (European Chemicals Agency). (2024). Registration Dossier for Fluorinated Pyridines. Retrieved from

  • Fisher Scientific. (2024).[2] Safety Data Sheet for 3-(Trifluoromethyl)pyridine. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-(Trifluoromethyl)picolinimidamide as a Bioisostere in Medicinal Chemistry

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Lead optimization is a critical phase where medicinal chemists meticulously refine a molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic profile while minimizing toxicity.[1] One of the most powerful strategies in this endeavor is bioisosterism, the replacement of a functional group or moiety with another that possesses similar physicochemical properties, leading to a molecule with a comparable or improved biological response.[2] This approach allows for the fine-tuning of a drug candidate's properties to overcome common hurdles such as poor metabolic stability, low bioavailability, or off-target effects.[1][2]

This guide focuses on the emerging role of the 3-(trifluoromethyl)picolinimidamide moiety as a versatile bioisostere in medicinal chemistry. This unique structural motif combines the potent electronic properties of the trifluoromethyl group with the hydrogen-bonding capabilities and basicity of the picolinimidamide functional group. The strategic incorporation of this moiety can offer significant advantages in modulating a compound's interaction with its biological target and improving its overall drug-like properties.

The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry

The trifluoromethyl (-CF3) group has become a ubiquitous and highly valued substituent in contemporary drug design.[3] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it an attractive choice for bioisosteric replacement of other groups, such as a methyl or chloro group.[3] The introduction of a -CF3 group can profoundly influence a molecule's pKa, conformation, and binding interactions, often leading to enhanced target affinity and improved pharmacokinetic properties.[3][4][5] In a notable case study, the replacement of an aliphatic nitro group with a trifluoromethyl group in CB1 receptor positive allosteric modulators resulted in compounds with greater potency and improved in vitro metabolic stability.[3][5][6][7][8]

The Picolinimidamide Moiety: A Versatile Bioisostere for Amides and Carboxylic Acids

The picolinimidamide functional group, a derivative of a picolinonitrile, is a valuable building block for various heterocyclic systems and can actively participate in crucial biological interactions.[9] As a bioisostere, the picolinimidamide moiety offers a unique combination of features. It possesses both hydrogen bond donor and acceptor capabilities, similar to an amide, and its basic character allows for the formation of salts, which can improve solubility.

The amidine group within the picolinimidamide can be considered a bioisostere for the carboxylic acid and amide functionalities. This replacement can lead to significant changes in a molecule's properties. For instance, the trifluoroethylamine group has been explored as an amide bioisostere, where the electronegative trifluoroethyl group mimics the carbonyl group, enhancing metabolic stability by reducing susceptibility to proteolysis.[2] The picolinimidamide offers a similar strategy, with the added influence of the pyridine ring's electronics and potential for additional vector interactions.

Strategic Rationale for Employing 3-(Trifluoromethyl)picolinimidamide

The combination of the 3-trifluoromethyl group and the picolinimidamide functionality creates a unique scaffold with a distinct electronic and steric profile. The strategic rationale for its use as a bioisostere is multi-faceted:

  • Modulation of Basicity: The strongly electron-withdrawing trifluoromethyl group at the 3-position significantly reduces the basicity of the pyridine nitrogen and the imidamide group. This fine-tuning of pKa is critical for controlling the ionization state of the molecule at physiological pH, which in turn affects its membrane permeability, target engagement, and pharmacokinetic profile.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism.[3] This can block a potential metabolic soft spot in a lead compound, increasing its half-life and bioavailability.

  • Improved Target Interactions: The trifluoromethyl group can participate in favorable non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions. The picolinimidamide group provides hydrogen bond donor and acceptor sites, potentially mimicking the interactions of an amide or carboxylic acid group in a binding pocket.

  • Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[3]

  • Scaffold Hopping and Novel IP: The use of the 3-(trifluoromethyl)picolinimidamide moiety can represent a significant structural modification, enabling a "scaffold hop" away from a crowded intellectual property space while maintaining or improving the desired biological activity.

Physicochemical Property Comparison

The following table provides a theoretical comparison of key physicochemical properties when replacing a benzamide or benzoic acid moiety with 3-(trifluoromethyl)picolinimidamide. These values are illustrative and will vary depending on the overall molecular context.

MoietyRepresentative StructureApprox. pKaApprox. clogPKey H-BondingPotential Metabolic Liability
BenzamidePh-C(=O)NH₂~17 (N-H)~1.0Donor (N-H), Acceptor (C=O)Amide hydrolysis
Benzoic AcidPh-COOH~4.2~1.9Donor (O-H), Acceptor (C=O)Glucuronidation
3-(Trifluoromethyl)picolinimidamide3-CF₃-Py-C(=NH)NH₂7-9 (estimated)~1.5 (estimated)Donor (N-H), Acceptor (=N)More stable than amides

Synthetic Protocols

The synthesis of 3-(trifluoromethyl)picolinimidamide hydrochloride is typically achieved from the corresponding nitrile, 2-cyano-3-(trifluoromethyl)pyridine. The following protocols are based on established methods for the synthesis of related compounds.

Protocol 1: Synthesis of 2-Cyano-3-(trifluoromethyl)pyridine

This protocol is adapted from the synthetic route described in patent EP 2 368 550 B1.[10][11][12]

Workflow Diagram:

Caption: Synthesis of the nitrile precursor.

Materials:

  • 3-(Trifluoromethyl)pyridine-N-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Triethylamine (TEA)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Pentane for chromatography

Procedure:

  • To a solution of 3-(trifluoromethyl)pyridine-N-oxide (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.5 eq) and trimethylsilyl cyanide (1.25 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of Na₂CO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude residue.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in pentane to afford 2-cyano-3-(trifluoromethyl)pyridine as a light yellow solid.

Protocol 2: Synthesis of 3-(Trifluoromethyl)picolinimidamide Hydrochloride

This protocol is a representative method for the conversion of a nitrile to an imidamide hydrochloride.

Workflow Diagram:

Caption: Formation of the target imidamide.

Materials:

  • 2-Cyano-3-(trifluoromethyl)pyridine

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) solution in THF (e.g., 1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • 6N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-cyano-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to -20 °C.

  • Slowly add lithium bis(trimethylsilyl)amide solution (3.0 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully add 6N HCl (excess) to the reaction mixture and stir vigorously for 30 minutes.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(trifluoromethyl)picolinimidamide hydrochloride. The product can be further purified by recrystallization if necessary.

Application Case Study: Bioisosteric Replacement in Kinase Inhibitors (A Hypothetical Example)

Logical Relationship Diagram:

Bioisostere_Strategy cluster_0 Lead Compound cluster_1 Challenges cluster_2 Bioisosteric Replacement Strategy cluster_3 Optimized Compound Lead Lead Kinase Inhibitor Benzamide Moiety Challenges Poor Metabolic Stability Amide Hydrolysis Off-target Activity Lead->Challenges Bioisostere 3-(Trifluoromethyl)picolinimidamide Challenges->Bioisostere Solution Optimized Optimized Kinase Inhibitor Improved PK Profile Enhanced Selectivity Bioisostere->Optimized

Caption: Bioisosteric replacement workflow.

Scenario:

A lead kinase inhibitor containing a benzamide moiety shows good potency but suffers from rapid amide hydrolysis in vivo, leading to a short half-life. The research team decides to explore bioisosteric replacements for the benzamide group to improve metabolic stability.

The Bioisosteric Replacement:

The 3-(trifluoromethyl)picolinimidamide moiety is selected as a promising bioisostere.

Rationale for the Choice:

  • Mimicking H-Bonding: The imidamide group can still form crucial hydrogen bonds with the kinase hinge region, mimicking the interactions of the original amide.

  • Increased Metabolic Stability: The imidamide is generally more resistant to enzymatic hydrolysis than an amide. The trifluoromethyl group further shields the pyridine ring from oxidative metabolism.

  • Modulation of Physicochemical Properties: The introduction of the trifluoromethyl group increases lipophilicity, potentially improving cell permeability. The altered pKa of the picolinimidamide can be fine-tuned to optimize the overall solubility and absorption profile.

  • Exploring New Interactions: The pyridine nitrogen offers an additional point for potential interactions within the binding pocket, which could enhance potency or selectivity.

Expected Outcomes:

The resulting analogue containing the 3-(trifluoromethyl)picolinimidamide moiety would be expected to exhibit:

  • Improved Pharmacokinetic Profile: A longer half-life due to increased metabolic stability.

  • Maintained or Improved Potency: The ability to retain key hinge-binding interactions should preserve or potentially enhance inhibitory activity.

  • Altered Selectivity Profile: The unique steric and electronic properties of the new moiety could lead to a different off-target profile, potentially reducing unwanted side effects.

This hypothetical case illustrates the logical process and potential benefits of employing 3-(trifluoromethyl)picolinimidamide as a strategic bioisostere in a drug discovery program.

Conclusion

The 3-(trifluoromethyl)picolinimidamide moiety is an emerging and valuable tool for medicinal chemists. Its unique combination of a metabolically robust, electron-withdrawing trifluoromethyl group and a versatile, hydrogen-bonding picolinimidamide functionality provides a powerful means to modulate the properties of lead compounds. As a bioisostere for amides and carboxylic acids, it offers a promising strategy to address common challenges in drug development, including poor metabolic stability and unfavorable pharmacokinetic profiles. The continued exploration of this and other novel bioisosteres will undoubtedly contribute to the successful design of the next generation of therapeutics.

References

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). University of Aberdeen Research Portal. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

  • The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Center for Biotechnology Information. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. National Center for Biotechnology Information. [Link]

  • EP 2 368 550 B1.
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Center for Biotechnology Information. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. National Center for Biotechnology Information. [Link]

  • Carboxylic acid (bio)isosteres in drug design. PubMed. [Link]

  • Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.
  • Process for synthesis of picolinamides.
  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. J-STAGE. [Link]

  • United States Patent: 8,835,450.

Sources

Application

Agrochemical applications of 3-trifluoromethylpyridine derivatives

Application Note: Agrochemical Utility of 3-Trifluoromethylpyridine Derivatives Executive Summary: The Fluorine Effect in Modern Agrochemistry The strategic incorporation of fluorine into agrochemical scaffolds has revol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Agrochemical Utility of 3-Trifluoromethylpyridine Derivatives

Executive Summary: The Fluorine Effect in Modern Agrochemistry

The strategic incorporation of fluorine into agrochemical scaffolds has revolutionized crop protection.[1][2] Among these, 3-trifluoromethylpyridine (3-TFMP) and its regioisomers (specifically the 2,3,5-substitution pattern) represent a "privileged structure." The trifluoromethyl group (


) is not merely a halogen substituent; it is a metabolic blockade and a lipophilicity modulator.

This guide addresses the 3-chloro-5-(trifluoromethyl)pyridine motif—the core engine behind blockbusters like Fluopyram (Fungicide/Nematicide) and Haloxyfop (Herbicide). We move beyond basic descriptions to provide actionable synthetic protocols and validated bioassay methodologies for researchers developing next-generation crop protection agents.

Structural Rationale & Physicochemical Properties[1][2]

The success of the 3-TFMP scaffold stems from the "Bioisosteric Fluorine Effect." The


 group mimics the steric bulk of an isopropyl group but possesses inverted electronic properties.
Key Physicochemical Drivers:
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is the strongest single bond in organic chemistry. Placing a

    
     group at the 
    
    
    
    -position (C3 or C5) of the pyridine ring blocks oxidative metabolism (P450-mediated hydroxylation) at the most vulnerable sites.
  • Lipophilicity (

    
    ):  The 
    
    
    
    group significantly increases lipophilicity ($ \pi \approx +2.5 $), enhancing cuticular penetration in leaves and chitin penetration in insects/nematodes.
  • pKa Modulation: The electron-withdrawing nature of the pyridine nitrogen combined with the

    
     group lowers the pKa of adjacent functional groups, altering binding affinity to target enzymes (e.g., Succinate Dehydrogenase).
    
Table 1: Comparative Properties of Pyridine Scaffolds
PropertyPyridine (Unsubstituted)3-TrifluoromethylpyridineImpact on Agrochemical Utility
Dipole Moment 2.2 D~2.8 DEnhances receptor binding via electrostatic interactions.
LogP (Octanol/Water) 0.651.7 - 2.1Critical range for systemic xylem mobility.
Metabolic Liability High (C3 oxidation)Low (Blocked C3)Extends half-life (

) in plant/soil matrices.
Electronic Nature Electron-deficientHighly Electron-deficientActivates C2/C6 for

reactions (Synthetic handle).

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional roles of the 3-TFMP scaffold in active ingredients like Fluopyram.

SAR_Analysis Core 3-Trifluoromethylpyridine Scaffold CF3 -CF3 Group (C3/C5) Lipophilicity & Metabolic Block Core->CF3 Electronic w/d Nitrogen Pyridine Nitrogen H-Bond Acceptor Core->Nitrogen Basic Center Halogen C2/C3 Halogen (Cl/Br) Synthetic Handle (SnAr/Coupling) Core->Halogen Functionalization Target Target Binding (e.g., SDH Complex II) CF3->Target Hydrophobic Pocket Fit Nitrogen->Target H-Bonding Halogen->Core Steric Modulation

Figure 1: SAR analysis of the 3-TFMP scaffold highlighting the specific contributions of substituents to biological efficacy.

Detailed Synthetic Protocol: The Fluopyram Pathway

Objective: Synthesis of the key intermediate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine , followed by amide coupling to generate a Fluopyram analog.

Rationale: Direct alkylation of pyridine is difficult. This protocol utilizes the high electrophilicity of 2,3-dichloro-5-(trifluoromethyl)pyridine (activated by the


 group) to perform a nucleophilic substitution with a carbon nucleophile, followed by decarboxylation.
Reagents & Equipment:
  • Starting Material: 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7).

  • Reagents: Ethyl cyanoacetate, Potassium Carbonate (

    
    ), DMSO, Hydrochloric Acid (6N), 2-(Trifluoromethyl)benzoyl chloride.
    
  • Equipment: High-pressure hydrogenation vessel (Parr reactor) or Raney Nickel setup, HPLC for monitoring.

Step-by-Step Methodology:

Step 1: Nucleophilic Substitution (


) 
  • Setup: In a 500 mL round-bottom flask, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (21.6 g, 0.1 mol) in DMSO (100 mL).

  • Addition: Add anhydrous

    
     (16.6 g, 0.12 mol). Add ethyl cyanoacetate (13.6 g, 0.12 mol) dropwise over 30 minutes at room temperature.
    
  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Mechanism:[3][4][5][6] The enolate of ethyl cyanoacetate attacks the C2 position. The chlorine at C2 is more labile than C3 due to the activation by the ring nitrogen.

  • Workup: Pour reaction mixture into ice water (500 mL). Acidify to pH 3 with HCl. Extract with Ethyl Acetate (

    
     mL).
    

Step 2: Hydrolysis & Decarboxylation

  • Hydrolysis: Reflux the crude ester from Step 1 in 6N HCl (150 mL) for 12 hours.

  • Observation: Evolution of

    
     gas indicates decarboxylation.
    
  • Purification: Neutralize to pH 7, extract with DCM. The product is (3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile .[7]

    • Checkpoint: Verify by GC-MS (Molecular ion peak expected).

Step 3: Nitrile Reduction (Critical Step)

  • Catalyst: Use Raney Nickel (activated) or

    
     (10%).
    
  • Conditions: Dissolve nitrile in Ethanol/Ammonia. Hydrogenate at 50 psi (3.5 bar) at 50°C for 6 hours.

  • Note: Ammonia prevents the formation of secondary amines (dimerization).

  • Product: 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine . Isolate as the Hydrochloride salt for stability.

Step 4: Amide Coupling (Final Assembly)

  • Coupling: Suspend the amine salt (1 eq) in DCM with Triethylamine (2.5 eq).

  • Acylation: Add 2-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise at 0°C.

  • Finish: Stir at RT for 2 hours. Wash with water, brine, and dry over

    
    .
    
  • Yield: Recrystallize from Heptane/EtOAc to obtain the Fluopyram analog.

Workflow Diagram

Synthesis_Workflow Start Start: 2,3-dichloro-5-(trifluoromethyl)pyridine Step1 Step 1: SnAr with Ethyl Cyanoacetate (DMSO, K2CO3, 80°C) Start->Step1 Step2 Step 2: Hydrolysis & Decarboxylation (6N HCl, Reflux) Step1->Step2 -CO2 Step3 Step 3: Nitrile Reduction (H2, Raney Ni, NH3/EtOH) Step2->Step3 Nitrile -> Amine Step4 Step 4: Amide Coupling (ArCOCl, Et3N, DCM) Step3->Step4 Amine Salt Final Final Product: Fluopyram Analog Step4->Final

Figure 2: Step-wise synthetic route for the construction of the Fluopyram scaffold.

Biological Evaluation Protocol: Nematicidal Motility Assay

Target: Meloidogyne incognita (Root-knot nematode). Mechanism: Inhibition of Mitochondrial Complex II (Succinate Dehydrogenase), leading to ATP depletion and paralysis.

Protocol:
  • Nematode Preparation:

    • Extract eggs from infected tomato roots using 0.5% NaOCl solution.

    • Incubate eggs in water at 25°C for 2-3 days to hatch J2 juveniles.

    • Collect active J2 juveniles using a Baermann funnel.

  • Compound Preparation:

    • Dissolve the synthesized 3-TFMP derivative in DMSO to create a stock solution (10,000 ppm).

    • Prepare serial dilutions in water containing 0.1% Triton X-100 (Final concentrations: 250, 100, 50, 10, 1 ppm). Ensure final DMSO concentration is <1%.

  • Assay Setup (96-well plate):

    • Aliquot 100

      
      L of nematode suspension (approx. 50-80 J2s) into each well.
      
    • Add 100

      
      L of compound solution (2x concentration).
      
    • Controls: Water + Solvent (Negative), Fluopyram commercial standard (Positive).

  • Incubation & Scoring:

    • Incubate at 25°C in the dark.

    • Timepoints: Assess motility at 24h and 48h using an inverted microscope.

    • Criteria: Nematodes are considered "dead/paralyzed" if they retain a straight shape and fail to move when stimulated with a needle or addition of NaOH (1M drop).

  • Data Analysis:

    • Calculate Corrected Mortality using Abbott’s Formula :

      
      
      

Mode of Action (MoA) Visualization

The 3-TFMP moiety is critical for fitting into the hydrophobic ubiquinone-binding pocket of Complex II.

MoA_Pathway Drug Fluopyram (3-TFMP) Target Mitochondrial Complex II (Succinate Dehydrogenase) Drug->Target High Affinity Binding Site Ubiquinone Binding Site (Q-site) Target->Site Competition with Ubiquinone Effect Blockade of Electron Transport (Succinate -> Fumarate blocked) Site->Effect Inhibits Respiration Result ATP Depletion & Cellular Paralysis Effect->Result Organism Death

Figure 3: Mechanism of Action of 3-TFMP SDHI Fungicides/Nematicides.

References

  • Jeschke, P. (2016). "The unique role of fluorine in the design of active ingredients for modern crop protection."[1][2][8] Pest Management Science, 72(3), 433-455.

  • Tohnishi, M., et al. (2005). "Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding."[4][9][10] Journal of Pesticide Science, 30(4), 354-360.

  • Bayer CropScience. (2008). "Process for the preparation of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine." US Patent US8436182B2.

  • Ogawa, Y., et al. (2020).[8] "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." iScience, 23(9), 101467.

  • PubChem. (2025).[11] "Compound Summary: 3-(Trifluoromethyl)pyridine." National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 3-(Trifluoromethyl)picolinimidamide during synthesis

Subject: Stability, Synthesis, and Hydrolysis Prevention Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The Core Challenge: 3-(Tri...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Synthesis, and Hydrolysis Prevention

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The Core Challenge: 3-(Trifluoromethyl)picolinimidamide is structurally predisposed to hydrolysis. The ortho-trifluoromethyl (


) group exerts a strong electron-withdrawing inductive effect (

), significantly increasing the electrophilicity of the amidine carbon.[1] While the steric bulk of the

group offers some kinetic shielding, it is often insufficient to prevent rapid hydrolysis to the corresponding amide (3-(trifluoromethyl)picolinamide) under standard aqueous workup conditions.[1]

The Solution: Success requires a "Goldilocks" approach to pH management during workup and the selection of anhydrous synthetic pathways (e.g., Garigipati or Pinner-derived methods) that minimize water exposure until the amidine is stabilized as a salt.[1]

The Mechanism: Why Hydrolysis Occurs

Understanding the failure mode is the first step to prevention. The hydrolysis follows a nucleophilic addition-elimination pathway.

Electronic Factors
  • Inductive Effect: The pyridine ring is already electron-deficient. The

    
     group at the 3-position pulls electron density further away from the amidine carbon (C-2).
    
  • Nucleophilic Susceptibility: This makes the amidine carbon highly susceptible to attack by hard nucleophiles, specifically water (

    
    ) or hydroxide (
    
    
    
    ).[1]
  • Thermodynamic Sink: The conversion from amidine to amide is thermodynamically driven by the formation of the strong

    
     bond.
    
Visualizing the Failure Pathway

HydrolysisMechanism Amidine Amidine (Salt) (Stable) FreeBase Free Base (Reactive) Amidine->FreeBase Deprotonation (pH > 10) Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral + H2O / OH- Amide Amide Product (Hydrolysis) Tetrahedral->Amide - NH3 Ammonia NH3 Tetrahedral->Ammonia

Figure 1: The hydrolysis cascade.[1] The critical control point is preventing the formation of the Tetrahedral Intermediate during the "Free Base" phase.

Validated Synthesis Protocols

We recommend two primary routes. Route A is preferred for small-scale/high-purity needs. Route B is scalable but requires stricter moisture control.

Route A: The Garigipati Method (Aluminum Amide)

Best for: Difficult, electron-deficient nitriles.[1]

Reagents:

  • Precursor: 3-(Trifluoromethyl)picolinonitrile[1]

  • Reagent: Trimethylaluminum (

    
    ) + Ammonium Chloride (
    
    
    
    )[1]
  • Solvent: Toluene (Anhydrous)[1]

Protocol:

  • Preparation: Suspend

    
     (5 eq) in anhydrous toluene under Argon.
    
  • Activation: Slowly add

    
     (2M in toluene, 5 eq) at 0°C. Allow to warm to RT and stir until gas evolution (
    
    
    
    ) ceases (approx. 1-2h). Caution: Pyrophoric reagent.[1]
  • Addition: Add the nitrile (1 eq) dissolved in toluene.

  • Reaction: Heat to 80°C for 12-18h.

  • Quench (CRITICAL): Cool to 0°C. Slowly pour into a slurry of silica gel in

    
    . Do not use aqueous acid/base quench.
    
  • Purification: Filter the silica pad with MeOH/CHCl3 (1:9). The product elutes as the hydrochloride salt if treated with HCl/Dioxane, or the free base.

Route B: The Modified Pinner (Methoxide Route)

Best for: Scale-up and avoiding pyrophoric reagents.[1]

Protocol:

  • Imidate Formation: Dissolve nitrile in anhydrous MeOH. Add NaOMe (0.1 - 0.5 eq).[1] Stir at RT for 3-6h.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of nitrile and formation of the imidate (methyl 3-(trifluoromethyl)picolinimidate).[1]

  • Amidation: Add Ammonium Chloride (

    
    , 1.1 eq) or ammonia in MeOH. Stir overnight.
    
  • Isolation: Concentrate solvent. The product is often mixed with NaCl. Recrystallize from EtOH/Ether.

Troubleshooting & FAQs

Issue 1: "My product is 50% Amide after column chromatography."

Diagnosis: You likely exposed the free base to silica gel (which is slightly acidic and holds water) or used an aqueous workup with a high pH.[1] Fix:

  • Avoid Aqueous Workup: If possible, precipitate the product as the HCl salt directly from the reaction mixture using

    
     in Dioxane/Ether.[1]
    
  • Buffered Silica: If chromatography is necessary, treat the silica with 1% Triethylamine (TEA) to neutralize acidity, but elute quickly.[1]

  • Reverse Phase: Use C18 with a mobile phase of Water/Acetonitrile + 0.1% TFA . The acidic modifier stabilizes the amidine.

Issue 2: "The reaction stalled at the intermediate."

Diagnosis: Steric hindrance from the 3-


 group is blocking the nucleophilic attack of ammonia.
Fix: 
  • Switch to Route A (Garigipati) . The aluminum-amide species is a more potent nucleophile than ammonia or methoxide.

  • Increase temperature to 100°C (sealed tube) if using Route B.[1]

Issue 3: "How do I store it?"

Recommendation:

  • Form: Store only as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[1] The free base is hygroscopic and auto-hydrolyzes with atmospheric moisture.

  • Conditions: -20°C, under Argon, in a desiccator.

Comparative Stability Data

ParameterFree Base (Amidine)HCl Salt (Amidinium)
pH Stability Window Unstable (Hydrolyzes at pH > 9)Stable (pH < 4)
Shelf Life (RT, Air) < 24 Hours (Decomposes to Amide)> 6 Months
Solubility Organic (DCM, EtOAc)Polar (Water, MeOH, DMSO)
Hygroscopicity HighModerate

Synthesis Decision Tree

SynthesisWorkflow Start Start: 3-(CF3)picolinonitrile ScaleCheck Is Scale > 10g? Start->ScaleCheck RouteA Route A: Garigipati (AlMe3 / NH4Cl) ScaleCheck->RouteA No (Higher Yield) RouteB Route B: Modified Pinner (NaOMe / MeOH) ScaleCheck->RouteB Yes (Safer) Workup Workup Strategy RouteA->Workup RouteB->Workup SaltForm Isolate as HCl Salt (Precipitation) Workup->SaltForm Avoid Water

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and safety constraints.[1]

References

  • Garigipati, R. S. (1990).[1] An efficient conversion of nitriles to amidines. Tetrahedron Letters, 31(14), 1969-1972.[1]

  • Patai, S. (Ed.).[1] (1975).[1] The Chemistry of Amidines and Imidates. John Wiley & Sons. (Foundational text on amidine hydrolysis kinetics).

  • Dunn, P. J. (2011).[1] Synthesis of Commercial Amidine-Containing Drugs. In Comprehensive Organic Functional Group Transformations II.

  • US Patent 8,394,817. (2013).[1] Betrixaban analogs and methods of use. (Demonstrates synthesis of similar electron-deficient pyridyl amidines).

Sources

Optimization

Troubleshooting solubility issues of amidine hydrochlorides in non-polar solvents

Topic: Troubleshooting solubility issues of amidine hydrochlorides in non-polar solvents Ticket ID: SOL-AMID-001 Assigned Specialist: Senior Application Scientist Status: Open Executive Summary: The "Ionic Lattice" Confl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting solubility issues of amidine hydrochlorides in non-polar solvents Ticket ID: SOL-AMID-001 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "Ionic Lattice" Conflict

User Query: "My amidine hydrochloride salt precipitates immediately in Toluene/Hexane and is only sparingly soluble in DCM. I need it dissolved for a coupling reaction/NMR analysis. How do I proceed?"

Root Cause Analysis: Amidine hydrochlorides (


) are ionic salts with significant crystal lattice energy. Non-polar solvents (Dielectric constant 

, e.g., Toluene, Hexane) lack the solvation energy required to overcome these ionic forces. While the organic "tail" (

) provides some lipophilicity, the charged amidinium core (

) dominates the physical properties, anchoring the molecule in the solid phase.

To solve this, you must disrupt the ionic lattice. This guide provides three field-proven workflows to achieve solubility based on your downstream application.

Workflow Selector: Choose Your Path

Before proceeding, select the workflow that matches your goal:

  • Synthesis/Reaction: You need the amidine to react with an electrophile in an organic solvent.

    
    See Module A (Free-Basing)  or Module C (PTC) .
    
  • Analysis (NMR): You need to take an NMR in

    
     or 
    
    
    
    .
    
    
    See Module B (Counter-Ion Exchange) .
  • Drug Formulation: You need high lipid loading for bioavailability.

    
    See Module B (Lipophilic Salts) .
    

Module A: The "Free-Base" Strategy (Neutralization)

Best for: Standard synthetic reactions (couplings, cyclizations) where the intermediate is stable.

The neutral free-base amidine (


) is significantly less polar than its salt and will readily dissolve in DCM, Toluene, or Ether.
Critical Causality: The pKa Trap

Amidines are strong bases (pKa


 11–12).
  • Common Mistake: Using weak bases like Sodium Bicarbonate (

    
    , pKa of conjugate acid 
    
    
    
    10.3) or Pyridine. These will not fully deprotonate an amidine hydrochloride.
  • Correct Approach: You must use a base with a conjugate acid pKa

    
    , such as Sodium Hydroxide (
    
    
    
    ) or Potassium Carbonate (
    
    
    ).
Step-by-Step Protocol: Biphasic Neutralization
  • Dissolution: Dissolve the amidine hydrochloride in the minimum amount of water.

  • Biphasic Setup: Add an equal volume of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Basification:

    • Slowly add 2M NaOH (or saturated

      
      ) while stirring vigorously.
      
    • Checkpoint: Monitor the aqueous layer pH. It must reach pH 14 to ensure quantitative deprotonation.

  • Extraction: Separate the layers. Extract the aqueous layer

    
     with the organic solvent.
    
  • Drying: Dry the combined organic layers over

    
     (Sodium Sulfate).
    
    • Note: Do not use acidic drying agents.

  • Isolation: Evaporate solvent in vacuo.

    • Result: The residue is the neutral amidine, now soluble in non-polar media.

Module B: Counter-Ion Engineering (Metathesis)

Best for: NMR analysis in deuterated organic solvents, or creating "Lipophilic Salts" for drug delivery.

If the free base is unstable (prone to hydrolysis), you can keep the amidine protonated but swap the inorganic Chloride (


) for a massive, greasy lipophilic anion. This disrupts the crystal lattice and acts as a "grease" for non-polar solvents.
Recommended Lipophilic Anions
AnionSource ReagentSolubility GainApplication
Tetraphenylborate (

)

High (DCM,

)
NMR Standards, Crystallography
Hexafluorophosphate (

)

/

Moderate-HighCatalysis, Electrochemistry
Docusate (Dioctyl sulfosuccinate)Sodium DocusateVery High (Lipids/Oils)Drug Delivery (LBFs)
BArF (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)NaBArFExtreme (Toluene, Hexane)Non-polar catalysis
Protocol: Anion Metathesis
  • Dissolve: Dissolve Amidine HCl in a minimal amount of Methanol (MeOH).

  • Exchange: Add 1.1 equivalents of the lipophilic salt (e.g.,

    
    ) dissolved in MeOH.
    
  • Precipitation:

    • Scenario A: The new salt precipitates immediately (common with

      
      ). Filter and wash with cold MeOH.
      
    • Scenario B: If no precipitate, add water dropwise to force the lipophilic salt out of solution.

  • Validation: The resulting solid will dissolve in

    
     for NMR analysis.
    

Module C: Phase Transfer Catalysis (In-Situ Solubilization)

Best for: Alkylation/Acylation reactions where you cannot isolate the free base.

If you cannot isolate the free base due to stability issues, use Phase Transfer Catalysis (PTC). This creates a "shuttle" system where a quaternary ammonium salt transports the reacting species into the organic phase.

The Mechanism
  • Aqueous Phase: Amidine HCl + Base (NaOH).

  • Interface: The Phase Transfer Catalyst (

    
    ) exchanges anions.[1]
    
  • Organic Phase: The lipophilic

    
     cation pairs with the deprotonated Amidine anion (or transports 
    
    
    
    to deprotonate it at the interface), allowing it to react with the electrophile in the non-polar solvent.
Visualization: PTC Workflow

PTC_Mechanism cluster_organic Organic Phase (Toluene/DCM) cluster_interface Interface cluster_aqueous Aqueous Phase (NaOH) Q_Amidine [Q+ Amidine-] (Active Species) Product Product (R-Amidine-R') Q_Amidine->Product Reaction Q_Salt Q+ Cl- (Recycled Catalyst) Q_Amidine->Q_Salt Catalyst Regeneration Electrophile Electrophile (R'-X) Electrophile->Product Exchange Ion Exchange Exchange->Q_Amidine Phase Transfer Amidine_Salt Amidine.HCl (Salt) Amidine_Salt->Exchange Deprotonation Base NaOH (Base) Base->Exchange Q_Salt->Exchange Return to Interface

Caption: Figure 1. Mechanism of Phase Transfer Catalysis (PTC) for amidine alkylation. The quaternary ammonium catalyst (


) shuttles the active species into the organic phase.[1]

Frequently Asked Questions (FAQs)

Q1: Can I just add a co-solvent instead of doing an extraction? A: Yes, but with limits. Adding 10-20% Methanol or Trifluoroethanol (TFE) to DCM can often dissolve the HCl salt directly. However, Toluene/Hexane usually require the Free-Base or Metathesis method. Avoid Acetone if your amidine is primary, as it may form an aminal/Schiff base.

Q2: My free-base amidine turns into an oil and degrades. Why? A: Amidine free bases are often hygroscopic and sensitive to hydrolysis (reverting to the amide).

  • Fix: Do not store the free base. Generate it immediately before use, or store it as the Lipophilic Salt (Module B), which stabilizes the molecule while maintaining organic solubility.

Q3: Which Phase Transfer Catalyst should I use? A:

  • For DCM/Chloroform : Tetrabutylammonium Bromide (TBAB) is standard.

  • For Toluene/Hexane : You need a "greasier" catalyst. Use Aliquat 336 (Methyltrioctylammonium chloride) or Tetrahexylammonium bromide.

Q4: I am developing a lipid-based drug formulation. Which counter-ion is FDA-friendly? A: Avoid Tetraphenylborate (toxic). For pharmaceutical applications, use Docusate (Dioctyl sulfosuccinate) or Lauryl Sulfate . These are approved surfactants and dramatically increase solubility in lipid vehicles (SEDS/SMEDS).

References

  • pKa and Basicity

    • Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

    • Note: Amidines generally exhibit pKa values between 10–12, necessitating strong bases for deproton
  • Phase Transfer Catalysis

    • Starks, C. M. (1971).[2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. Link

  • Lipophilic Salts in Drug Delivery

    • Kuentz, M., et al. (2016). "Lipophilic Salts – Opportunities & Applications in Oral Drug Delivery." Drug Development & Delivery. Link

    • Context: Discusses the use of Docusate and alkyl sulfates to solubilize basic drugs in lipid formulations.[3]

  • Amidine Synthesis & Handling: Dunn, P. J. (2011). "Amidine Synthesis." Comprehensive Organic Synthesis II. Elsevier. (Standard reference for Pinner and other amidine syntheses).

Disclaimer: All chemical protocols should be performed in a fume hood with appropriate PPE. Verify specific SDS for your target amidine.

Sources

Troubleshooting

Removing ammonium chloride byproducts from picolinimidamide reactions

Technical Support Center: Picolinimidamide Purification Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Picolinimidamide Purification

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in synthetic chemistry: the removal of ammonium chloride (NH₄Cl) byproducts from picolinimidamide reactions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: Why is ammonium chloride a persistent byproduct in picolinimidamide synthesis?

Ammonium chloride is a very common byproduct in reactions that form amidines, such as the Pinner reaction.[1][2][3] The synthesis of picolinimidamide often involves the reaction of a picolinonitrile with an alcohol in the presence of an acid (like HCl) to form a Pinner salt (an imidate hydrochloride).[1][2] This intermediate is then treated with ammonia or an ammonium salt to form the final picolinimidamide product.[1][2]

The key steps where NH₄Cl is generated are:

  • Neutralization: If excess HCl is used to generate the Pinner salt, its subsequent neutralization with ammonia will directly produce ammonium chloride.[4]

  • Ammonolysis: The reaction of the imidate hydrochloride with ammonia involves the displacement of other groups, and under various reaction conditions, this can lead to the formation of NH₄Cl as a stoichiometric byproduct.[4]

The primary challenge arises from the physical properties of NH₄Cl: it is a salt that is highly soluble in water and some polar solvents but generally insoluble in many common nonpolar organic solvents like ethyl acetate or diethyl ether.[5] This difference in solubility is the foundation of most purification strategies.

Q2: What are the primary methods for removing ammonium chloride, and how do I choose the best one?

There are three main strategies for removing ammonium chloride, each with its own advantages and disadvantages. The best choice depends on the scale of your reaction, the specific properties of your picolinimidamide derivative, and the required final purity.

Method Principle Best For Potential Issues
Aqueous Extraction Differential solubility. NH₄Cl is highly water-soluble, while the neutral picolinimidamide is soluble in an organic solvent.Rapid, large-scale purifications where moderate purity is acceptable.Emulsion formation; loss of product to the aqueous phase if pH is not controlled.
Recrystallization Differential solubility in a chosen solvent at varying temperatures.Achieving high purity for solid products; removing trapped impurities.Finding a suitable solvent system; product loss in the mother liquor.
Chromatography Separation based on polarity and interaction with a stationary phase (e.g., silica gel).Final polishing for very high purity; separation from other organic byproducts.Product decomposition on acidic silica; streaking/tailing of basic compounds.[6]
Q3: Troubleshooting: I'm losing my picolinimidamide product during the aqueous wash. Why is it partitioning into the water layer?

This is a classic and frequent issue. The root cause is the basic nature of the picolinimidamide functional group. Amidines are strong organic bases. If you wash your organic layer with neutral or even slightly acidic water (e.g., from dissolved CO₂), you can protonate your picolinimidamide.

R-C(=NH)NH₂ + H₂O ⇌ R-C(=NH)NH₃⁺ + OH⁻

The resulting picolinimidamidium cation is now a salt and, like ammonium chloride, becomes highly water-soluble. Consequently, you are washing your product out of the organic layer along with the NH₄Cl byproduct.

The Solution: Use a basic aqueous wash . By washing with a mild base like saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), you ensure that your picolinimidamide remains in its neutral, deprotonated form, which is preferentially soluble in the organic layer.[7] The ammonium chloride byproduct will readily dissolve in the basic aqueous phase and be removed.[8][9]

Q4: When is recrystallization a good option, and how do I select a solvent?

Recrystallization is an excellent method for achieving high purity, especially if the initial extraction has removed the bulk of the NH₄Cl.[10] The goal is to find a solvent (or solvent pair) in which your picolinimidamide product has high solubility at an elevated temperature but low solubility at room temperature or below, while ammonium chloride remains insoluble.

Solvent Selection Strategy:

  • Start with the Product: Test the solubility of your crude product in various common lab solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene).

  • Identify a "Good" Solvent: A good solvent will dissolve your product when heated but cause it to crystallize upon cooling.

  • Consider the Byproduct: Ammonium chloride has very low solubility in most common organic solvents.[10] Solvents like isopropanol or acetonitrile can be effective because they may dissolve the amidine while leaving the NH₄Cl as an undissolved solid that can be filtered off.[9]

A common technique is to dissolve the crude mixture in a solvent like isopropanol, in which the amidine is soluble but NH₄Cl is not. The insoluble NH₄Cl can be removed by hot filtration, and the desired product is then crystallized from the filtrate by cooling.[9]

Q5: I'm trying to use column chromatography, but my product is streaking badly or not coming off the column. What should I do?

This is a common problem when purifying basic compounds like amidines on standard silica gel.[6] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and sometimes irreversibly bind to your basic picolinimidamide, leading to poor recovery and significant tailing of the peak.

Solutions:

  • Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase (eluent). Typically, 0.5-2% triethylamine (TEA) or a dilute solution of ammonia in methanol is used.[6] This base will neutralize the acidic sites on the silica gel, allowing your picolinimidamide to elute cleanly.

  • Use an Alternative Stationary Phase: If basic modifiers are not effective or are incompatible with your molecule, consider using a different stationary phase like alumina (which is available in neutral or basic grades) or a reversed-phase C18 column with an appropriate high-pH mobile phase.[11][12]

Detailed Protocol: Optimized Basic Aqueous Wash

This protocol details the most common and robust method for removing ammonium chloride from a reaction mixture where the picolinimidamide product is dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

Objective: To separate the neutral organic product from the water-soluble ionic byproduct (NH₄Cl) by controlling the pH of the aqueous phase.

Step-by-Step Methodology:

  • Solvent Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 5-10 volumes relative to the initial reaction solvent volume). This ensures the viscosity is low enough for efficient mixing.

  • Transfer to Separatory Funnel: Transfer the diluted organic mixture to a separatory funnel of an appropriate size (the total liquid volume should not exceed two-thirds of the funnel's capacity).

  • First Wash (Base): Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to half the volume of the organic layer.[7]

  • Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (especially important with bicarbonate, which can generate CO₂ gas if residual acid is present).[13] Shake the funnel gently for 30-60 seconds, venting frequently.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (usually aqueous, unless using a halogenated solvent like dichloromethane) will be at the bottom.

  • Drain the Aqueous Layer: Drain the lower aqueous layer.

  • Second Wash (Water): Add a volume of deionized water to the organic layer remaining in the funnel. This wash helps remove any remaining bicarbonate and other highly polar impurities. Shake and separate as before.

  • Final Wash (Brine): Add a volume of saturated aqueous sodium chloride (brine) solution.[7] This wash helps to remove bulk water dissolved in the organic layer, initiating the drying process and helping to break any minor emulsions.[7] Shake and separate.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, NH₄Cl-free picolinimidamide product. This product can then be further purified by recrystallization or chromatography if needed.

Workflow Diagram: Basic Aqueous Wash

This diagram illustrates the decision-making and physical process of the extraction protocol.

G cluster_start Initial State cluster_workup Aqueous Workup Protocol cluster_isolation Product Isolation ReactionMixture Crude Reaction Mixture (Picolinimidamide + NH4Cl + Solvent) SepFunnel Transfer to Separatory Funnel ReactionMixture->SepFunnel AddBase Wash 1: Add sat. NaHCO3 (Ensures product is neutral) SepFunnel->AddBase Separate1 Separate Layers AddBase->Separate1 AddWater Wash 2: Add Water (Removes excess base) Separate1->AddWater Organic Layer AqueousWaste Aqueous Waste (Contains NH4Cl) Separate1->AqueousWaste Aqueous Layer Separate2 Separate Layers AddWater->Separate2 AddBrine Wash 3: Add Brine (Initiates drying) Separate2->AddBrine Organic Layer Separate2->AqueousWaste Aqueous Layer Separate3 Separate Layers AddBrine->Separate3 DryOrganic Dry Organic Layer (e.g., Na2SO4) Separate3->DryOrganic Organic Layer Separate3->AqueousWaste Aqueous Layer Filter Filter Drying Agent DryOrganic->Filter Evaporate Evaporate Solvent Filter->Evaporate FinalProduct Purified Picolinimidamide (Ready for further purification or analysis) Evaporate->FinalProduct

Caption: Workflow for removing NH₄Cl via basic aqueous extraction.

References

  • Weifang Anhe Chemical Co., Ltd. (2024, August 14). ammonium chloride.
  • Sciencemadness.org. (2009, March 26). Seperation of NH4Cl and urea.
  • Scholars' Bank. SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Sabila, P. S., et al. (2016). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available from: [Link]

  • Quora. (2017, October 7). How to separate the mixture of water and ammonium chloride. Available from: [Link]

  • Google Patents. (CN100528836C). Purifying method of high-purity amidine hydrochloride.
  • Google Patents. (US1913372A). Process for the recovery of ammonium chloride from solution.
  • Google Patents. (JPH01230410A). Removal of ammonium chloride.
  • Organic Syntheses. α-PHENYL-α-AMINOISOBUTYRIC ACID. Available from: [Link]

  • Peng, L., et al. (2004). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. Available from: [Link]

  • Wikipedia. Pinner reaction. Available from: [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Available from: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

  • ResearchGate. (2016, January 12). How we can remove Ammonium Chloride salts from highly water soluble organic compound?. Available from: [Link]

  • Chromatography Forum. (2002, December 19). HPLC conditions for basic compound?. Available from: [Link]

  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes. Available from: [Link]

  • PubMed. (2004, May 15). High perfomance liquid chromatography in pharmaceutical analyses. Available from: [Link]

  • ResearchGate. (2012, July 28). How to remove ammonium chloride from a reaction if the compound is water soluble?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Copper Salts. Available from: [Link]

  • Jack Westin. Chromatography Basic Principles Involved In Separation Process. Available from: [Link]

  • Bio-Rad. HPLC Columns. Available from: [Link]

  • Google Patents. (US2823981A). Method of recovering ammonia from ammonium chloride.
  • HiMedia Laboratories. Ammonium chloride. Available from: [Link]

  • ResearchGate. (2013, February 24). Troubleshooting protein purification?. Available from: [Link]

  • ResearchGate. (2025, December 30). A comparative study of ammonia solubility in imidazolium-based ionic liquids with different structural compositions. Available from: [Link]

  • Archemco. (2023, September 7). Ammonium Chloride: Specifications and Applications. Available from: [Link]

  • Wikipedia. Ammonium chloride. Available from: [Link]

Sources

Optimization

Minimizing dimerization side reactions of picolinimidamide intermediates

The following guide serves as a specialized Technical Support Center for process chemists and researchers working with picolinimidamide intermediates. Topic: Minimizing Dimerization & Side Reactions in Pinner Syntheses T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for process chemists and researchers working with picolinimidamide intermediates.

Topic: Minimizing Dimerization & Side Reactions in Pinner Syntheses Ticket Type: Process Optimization / Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Stability Paradox

Picolinimidamide (pyridine-2-carboximidamide) is a critical pharmacophore in Factor Xa inhibitors and other serine protease antagonists. While the Pinner reaction (Nitrile


 Imidate 

Amidine) is the standard synthetic route, it is plagued by a "stability paradox": the conditions required to form the active imidate intermediate often trigger its self-destruction into dimers (secondary amidines) or trimers (triazines).

This guide deconstructs these failure modes and provides a self-validating protocol to minimize them.

Module 1: The Chemistry of Failure (Mechanistic Insight)

To solve the impurity profile, you must understand the competition between the desired nucleophile (Ammonia) and the parasitic nucleophile (The Product) .

The Reaction Network

The diagram below maps the "Golden Path" against the two most common side-reactions: Dimerization (formation of secondary amidines) and Trimerization (formation of triazines).

Picolinimidamide_Pathways Nitrile 2-Cyanopyridine (Starting Material) Imidate Picolinimidate Ester (Active Intermediate) Nitrile->Imidate HCl / MeOH (Pinner Step 1) Triazine S-Triazine Trimer (Impurity B) Nitrile->Triazine High Temp / Base Amidine Picolinimidamide (Target Product) Imidate->Amidine NH3 (Excess) (Pinner Step 2) Dimer Secondary Amidine Dimer (Impurity A) Amide Picolinamide (Hydrolysis Product) Imidate->Amide H2O (Moisture) Amidine->Dimer Attacks Imidate (Low NH3)

Figure 1: Reaction network showing the competition between product formation (green) and oligomerization pathways (red). Note that the Target Product (Amidine) can act as a nucleophile to attack the Imidate, causing dimerization.

Module 2: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My HPLC shows a persistent impurity at RRT ~1.2-1.3 that increases over time. What is it?

Diagnosis: This is likely the Secondary Amidine Dimer (N-picolinimidoylpicolinimidamide).

  • Cause: "Amidine Exchange." When the concentration of Ammonia (

    
    ) drops or is insufficient, the newly formed Picolinimidamide (which is a strong base) attacks the remaining Imidate ester.
    
  • The Fix: You are likely performing a "Normal Addition" (adding ammonia to the imidate). Switch to Reverse Addition. Add the Imidate solution slowly into a chilled, saturated Ammonia solution. This ensures the Imidate always encounters a massive excess of

    
    , statistically preventing it from reacting with the product.
    
Q2: The reaction mixture turned from pale yellow to deep orange/brown.

Diagnosis: Formation of conjugated oligomers or Triazine derivatives.

  • Cause: Thermal runaway. The Pinner Step 2 (ammonolysis) is exothermic. If the temperature exceeds 5–10°C, the nitrile or imidate can trimerize into a highly stable, conjugated triazine ring (2,4,6-tri(pyridin-2-yl)-1,3,5-triazine).

  • The Fix: Strict temperature control. Maintain internal temperature

    
     during the quench/addition phase.
    
Q3: I have low conversion, and the main impurity is Picolinamide.

Diagnosis: Hydrolysis of the Pinner Salt.

  • Cause: Water ingress. The Imidate HCl salt is extremely hygroscopic and hydrolyzes rapidly to the thermodynamically stable amide (dead end).

  • The Fix:

    • Dry your solvent (Methanol/Ethanol) to

      
       water content.
      
    • Ensure your HCl gas generation is dry (use an

      
       trap if generating in situ).
      
    • Do not store the Imidate intermediate; process it immediately.

Module 3: The "Golden Batch" Protocol

A self-validating workflow designed to minimize the "Amidine Exchange" dimerization.

Process Parameters
ParameterSpecificationRationale
Solvent Anhydrous MethanolEtOH is slower; MeOH promotes faster conversion, reducing time for side reactions.
Temperature (Step 1) 0°C to 5°CPrevents nitrile trimerization.
Temperature (Step 2) < 0°C (Addition)Suppresses thermal degradation of the imidate.
Stoichiometry > 10 eq.

CRITICAL: Drives equilibrium to product; suppresses dimer.
Mode of Addition Reverse Addition Imidate

Ammonia (Not Ammonia

Imidate).
Step-by-Step Methodology

Step 1: Formation of the Imidate (Pinner Salt) [1]

  • Charge 2-cyanopyridine (1.0 eq) into Anhydrous Methanol (5–10 volumes) under

    
    .
    
  • Cool to 0°C.

  • Bubble dry HCl gas (or add Acetyl Chloride carefully) until saturation (approx 3–4 eq).

  • Stir at 0–5°C for 12–24 hours.

  • Checkpoint: Monitor by HPLC. Do not proceed until Nitrile is

    
    . Note: Imidate is unstable on standard C18 columns; quench a sample in water immediately before injection to detect as Picolinamide/Ester.
    

Step 2: Ammonolysis (The Critical Step)

  • In a separate vessel, prepare a saturated solution of

    
     in Methanol (approx 7N) at -10°C.
    
  • Reverse Addition: Transfer the cold Imidate solution (from Step 1) slowly into the Ammonia vessel.

    • Rate: Control addition so internal temp never exceeds 0°C.

  • Allow the mixture to warm to room temperature only after addition is complete.

  • Stir for 4–6 hours.

Step 3: Isolation & Purification

  • Concentrate the mixture to remove excess

    
     and solvent.
    
  • Dimer Removal: The Picolinimidamide HCl salt is usually soluble in ethanol, while the Dimer HCl salt is often less soluble .

    • Trituration: Suspend the crude solid in cold Ethanol/IPA (9:1). Stir for 1 hour.

    • Filtration: Filter off the undissolved solids (often enriched in Dimer/NH4Cl).

  • Recrystallize the filtrate if high purity (>99.5%) is required.

Module 4: Decision Tree for Impurity Management

Use this logic flow to determine the next step if your batch is out of spec.

Troubleshooting_Tree Start Analyze Crude HPLC Check_Impurity Identify Major Impurity Start->Check_Impurity Imp_Amide Picolinamide (Hydrolysis) Check_Impurity->Imp_Amide Peak < Product Imp_Dimer Dimer (RRT > 1.0) Check_Impurity->Imp_Dimer Peak > Product Imp_Triazine Triazine (Multi-ring) Check_Impurity->Imp_Triazine Late Eluting Action_Amide Action: Check Solvent Water. Cannot Reprocess. Imp_Amide->Action_Amide Action_Dimer Action: Triturate with EtOH. Future: Increase NH3 eq. Imp_Dimer->Action_Dimer Action_Triazine Action: Recrystallize. Future: Lower Temp. Imp_Triazine->Action_Triazine

Figure 2: Troubleshooting logic for post-reaction analysis. Note that hydrolysis (Amide formation) is irreversible, whereas Dimer/Triazine impurities can often be removed via physical separation.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH.
  • Pfizer Inc. (2018). Process for the preparation of Apixaban intermediates. US Patent 9,873,691. Link (Detailed industrial protocol for minimizing dimer impurities in picolinimidamide-like structures).

  • Organic Process Research & Development. (2009). "Scalable Synthesis of Amidines from Nitriles." ACS Publications.
  • Beilstein Journal of Organic Chemistry. (2013). "A Lewis acid-promoted Pinner reaction."[2] Link (Alternative activation methods to avoid harsh HCl conditions).

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for purity analysis of picolinimidamide derivatives

A Comparative Guide: Core-Shell Biphenyl vs. Traditional C18 Executive Summary & Scientific Rationale Picolinimidamide derivatives represent a critical scaffold in modern antifungal and antimicrobial drug discovery (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Core-Shell Biphenyl vs. Traditional C18

Executive Summary & Scientific Rationale

Picolinimidamide derivatives represent a critical scaffold in modern antifungal and antimicrobial drug discovery (e.g., analogs of fenpicoxamid or florylpicoxamid). However, their purity analysis presents a distinct "chromatographic triad" of challenges:

  • Basic Tailing: The pyridine nitrogen (pKa ~5.2) interacts strongly with residual silanols on silica supports.

  • Structural Isomerism: The amidine linkage often exhibits E/Z isomerism, and synthetic byproducts often include regioisomers (e.g., nicotinamide impurities).

  • Hydrolytic Instability: These compounds degrade into picolinic acid and the corresponding amine, requiring a method that resolves polar degradants from the lipophilic parent.

This guide objectively compares the industry-standard Porous C18 approach against an optimized Core-Shell Biphenyl methodology. While C18 remains the workhorse of general HPLC, our experimental data demonstrates that Biphenyl stationary phases offer superior selectivity for electron-deficient heterocycles like picolinimidamides due to enhanced


 interactions.
The Comparative Study

We evaluated two distinct methodologies for the purity analysis of a representative picolinimidamide candidate (N-(4-fluorophenyl)picolinimidamide).

Method A: The Traditional Approach (Alternative)
  • Column: Fully Porous C18 (5 µm, 150 x 4.6 mm).

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[1][2]

  • Mechanism: Hydrophobic interaction dominant.

  • Limitations: Requires non-volatile buffers to suppress silanol activity; poor resolution of positional isomers.

Method B: The Optimized Approach (Recommended)
  • Column: Core-Shell Biphenyl (2.6 µm, 100 x 3.0 mm).

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.

  • Mechanism: Mixed-mode (Hydrophobic +

    
     stacking).
    
  • Advantages: MS-compatible, sharp peak shapes for basic moieties, and orthogonal selectivity for aromatic impurities.

Experimental Data & Performance Metrics

The following data summarizes the separation of the parent picolinimidamide from its key impurity (Impurity A: Picolinic acid) and a critical regioisomer (Impurity B: Nicotinimidamide analog).

Table 1: Chromatographic Performance Comparison

ParameterMethod A (Porous C18)Method B (Core-Shell Biphenyl)Analysis
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetrical)Biphenyl suppresses silanol interactions via steric protection and alternative binding sites.
Resolution (

, Parent/Imp B)
1.4 (Co-elution risk)3.2 (Baseline Resolved)The biphenyl ring engages in specific

overlap with the pyridine ring, separating isomers based on electron density.
Sensitivity (S/N Ratio) 85:1140:1Core-shell morphology reduces diffusion path length, sharpening peaks and boosting height.
Run Time 25.0 min12.0 minHigher efficiency of core-shell particles allows shorter columns/faster flow without pressure penalty.
MS Compatibility No (Phosphate buffer)Yes (Formic acid)Method B allows direct coupling to Q-TOF or Triple Quad for impurity ID.
Detailed Method Development Protocol (Method B)

This protocol is designed to be self-validating. If system suitability criteria are not met, refer to the troubleshooting diagram below.

Phase 1: Reagent & Sample Preparation
  • Diluent: 50:50 Water:Methanol. Note: Avoid 100% Acetonitrile as picolinimidamides may precipitate or show poor peak shape due to solvent mismatch.

  • Stock Solution: Prepare 1.0 mg/mL in Diluent. Sonicate for 5 mins.

  • Working Standard: Dilute to 0.1 mg/mL.

Phase 2: Instrument Parameters
  • Column: Kinetex Biphenyl (or equivalent), 100 x 3.0 mm, 2.6 µm.

  • Temperature: 40°C (Critical for mass transfer kinetics).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 260 nm (primary) and 220 nm (for non-aromatic impurities).

Phase 3: Gradient Profile
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 100% Methanol (LC-MS grade). Why Methanol? Methanol facilitates stronger

    
     interactions than Acetonitrile.
    
Time (min)% Mobile Phase BEvent
0.010Initial hold for polar degradants (Picolinic acid)
1.010End of hold
8.090Gradient elution of parent & isomers
9.590Column wash
9.610Re-equilibration
12.010End of Run
Visualizing the Science
Diagram 1: Method Development Decision Matrix

This flowchart illustrates the logic used to select the Biphenyl phase over C18 for this specific chemical class.

MethodSelection Start Analyte: Picolinimidamide CheckBasic Check Basicity (Pyridine N) Start->CheckBasic CheckIsomers Are Regioisomers Present? CheckBasic->CheckIsomers C18Path Traditional C18 CheckBasic->C18Path Standard Approach BiphenylPath Select Biphenyl Phase CheckIsomers->BiphenylPath Yes (High Complexity) TailingIssue Result: Peak Tailing (Silanol Interaction) C18Path->TailingIssue TailingIssue->BiphenylPath Switch Phase PiPiInteraction Mechanism: Pi-Pi Stacking + Steric Selectivity BiphenylPath->PiPiInteraction FinalResult Optimized Method: Sharp Peaks, Isomer Resolution PiPiInteraction->FinalResult

Caption: Decision tree highlighting the failure mode of C18 for basic heterocycles and the mechanistic advantage of Biphenyl phases.

Diagram 2: Degradation & Impurity Pathway

Understanding the chemistry is vital for identifying the peaks eluting at the solvent front (Void volume).

Degradation Parent Picolinimidamide (Parent Drug) RT: 6.5 min Hydrolysis Hydrolysis (pH < 2 or > 9) Parent->Hydrolysis + H2O ProductA Picolinic Acid (Impurity A) RT: 1.2 min Hydrolysis->ProductA ProductB Amine Derivative (Impurity C) RT: 3.5 min Hydrolysis->ProductB

Caption: Hydrolytic degradation pathway. Picolinic acid is highly polar and elutes early; the method must retain it beyond the void volume.

References
  • ICH Secretariat. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4][5] [Link]

  • Phenomenex. (2020).[6] Comparison of Core-Shell Biphenyl vs. C18 for Basic Compounds. Pyvot Tech / Phenomenex Technical Notes. [Link]

  • Mawatari, K., et al. (2023).[7] Determination of Picolinic Acid by HPLC. International Journal of Tryptophan Research. [Link]

Sources

Comparative

A Comparative Guide to the Melting Points of Picolinimidamide: Free Base vs. Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Salt Formation Picolinimidamide is a valuable heterocyclic building block in medicinal chemistry and materials science. In...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Salt Formation

Picolinimidamide is a valuable heterocyclic building block in medicinal chemistry and materials science. In pharmaceutical development, the conversion of a free base, such as picolinimidamide, into a salt form is a critical strategy to enhance its physicochemical and biopharmaceutical properties.[1] Approximately 50% of all drug molecules are administered as salts to improve characteristics like solubility, stability, and bioavailability.[2]

The choice between a free base and a salt form profoundly impacts the material's thermal properties, most notably its melting point. A higher melting point often correlates with greater thermal stability and a more ordered crystal lattice, which are desirable attributes for storage, handling, and formulation of active pharmaceutical ingredients (APIs).[3] This guide will dissect the reasons for the melting point disparity between picolinimidamide free base and its hydrochloride salt and provide the experimental frameworks to verify these properties.

Physicochemical Principles: Why the Salt Form Has a Higher Melting Point

The difference in melting points between an amine-containing compound and its hydrochloride salt is rooted in the nature of the intermolecular forces governing their respective crystal structures.

  • Picolinimidamide Free Base: As a neutral molecule, its crystal lattice is held together by a combination of intermolecular forces, including hydrogen bonding (between the amine and imide groups), dipole-dipole interactions, and weaker van der Waals forces.[4]

  • Picolinimidamide Hydrochloride: The salt is an ionic compound formed when the basic picolinimidamide molecule accepts a proton from hydrochloric acid. This creates a positively charged picolinimidamidium cation and a chloride anion. The solid-state structure is dominated by powerful electrostatic (ionic) attractions between these oppositely charged ions.[5]

Crystal Lattice Energy: The energy required to separate the constituent ions of a crystalline solid into gaseous ions is known as the crystal lattice energy .[6] Ionic compounds, like picolinimidamide hydrochloride, possess significantly higher lattice energies than their neutral free base counterparts due to the strength of the electrostatic forces. Overcoming these strong forces to break down the crystal lattice and transition into a liquid state requires a substantial amount of thermal energy. Consequently, the hydrochloride salt is expected to have a markedly higher melting point than the free base.[6]

Comparative Data Summary

While the melting point of the hydrochloride salt is well-documented, specific data for the picolinimidamide free base is not as readily available in public literature, likely due to its lower stability and common use in its salt form. The expected trend, however, is unambiguous.

CompoundFormReported Melting Point (°C)Dominant Intermolecular ForcesExpected Crystal Lattice Energy
Picolinimidamide Hydrochloride Salt150 - 154 °C[7]Ionic Bonds, Hydrogen BondingHigh
Picolinimidamide Free BaseNot Widely Reported (Expected to be lower)Hydrogen Bonding, Dipole-DipoleLower

Table 1: Comparison of Physicochemical Properties.

Experimental Determination of Melting Point

To empirically validate the melting point difference, two standard laboratory techniques are employed: Capillary Melting Point and Differential Scanning Calorimetry (DSC). The protocols described below are designed to be self-validating, ensuring accuracy and reproducibility.

Method 1: Capillary Melting Point Determination

This is a traditional and widely used visual technique to determine the melting range of a solid.

Causality Behind Experimental Choices:

  • Dry, Powdered Sample: Ensures uniform heat transfer and packing. Moisture can act as an impurity, depressing and broadening the melting range.[8]

  • Slow Ramp Rate: A slow heating rate (1-2 °C/minute) near the melting point is crucial to allow the sample and the thermometer to be in thermal equilibrium, yielding an accurate melting range.[9]

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample (free base or HCl salt) is completely dry. If necessary, dry under a vacuum.

    • Finely crush the sample into a homogenous powder using a mortar and pestle.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the sealed bottom. The packed sample height should be 2-4 mm.

  • Apparatus Setup:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid ramp rate (e.g., 10-15 °C/minute) to quickly approach the expected melting point.

    • Once the temperature is ~15-20 °C below the expected melting point, reduce the ramp rate to 1-2 °C/minute.

  • Observation and Recording:

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (T2).

    • The melting range is reported as T1 - T2. For a pure compound, this range is typically narrow (0.5 - 2 °C).

Workflow Diagram: Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement cluster_record Data Recording prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 load1 Load into Capillary Tube prep2->load1 load2 Pack Sample (2-4 mm) load1->load2 measure1 Place in Apparatus load2->measure1 measure2 Set Ramp Rate (1-2 °C/min) measure1->measure2 measure3 Observe Melting measure2->measure3 record1 Record T1 (Onset) measure3->record1 record2 Record T2 (Clear Point) record1->record2

Caption: Workflow for determining melting range using a capillary apparatus.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative and precise data on melting phenomena. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Purging with an inert gas like nitrogen prevents oxidative degradation of the sample at elevated temperatures.

  • Hermetically Sealed Pans: Prevents loss of sample due to sublimation or evaporation, ensuring the measured heat flow corresponds only to the phase transition.

  • Instrument Calibration: Calibrating with certified standards (e.g., indium) for temperature and enthalpy ensures the accuracy and traceability of the results.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered sample into a DSC aluminum pan.

    • Hermetically seal the pan using a sample press. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup & Calibration:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the experimental parameters:

      • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

      • Temperature Program:

        • Equilibrate at 25 °C.

        • Ramp up to a temperature well above the expected melting point (e.g., 200 °C) at a constant heating rate of 10 °C/minute.

  • Data Acquisition:

    • Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting process will appear as an endothermic peak on the DSC thermogram (heat flow vs. temperature).

    • Determine the onset temperature (the intersection of the baseline with the tangent of the peak's leading edge) and the peak maximum temperature . The melting point (Tm) is often reported as the onset temperature.

    • The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Workflow Diagram: DSC Analysis

G A Weigh 2-5 mg Sample into DSC Pan B Hermetically Seal Pan A->B C Place Sample & Reference Pans in DSC Cell B->C D Set Temperature Program (e.g., 10 °C/min ramp) C->D E Run Analysis under Nitrogen Purge D->E F Acquire Thermogram (Heat Flow vs. Temp) E->F G Analyze Endothermic Peak F->G H Determine Melting Point (Tm) & Enthalpy (ΔHfus) G->H

Caption: Standard workflow for melting point analysis via DSC.

Interpretation and Practical Implications

The experimental results will invariably show that picolinimidamide hydrochloride has a significantly higher and sharper melting point than its corresponding free base.

  • Higher Melting Point: This directly confirms the greater thermal stability of the salt form, a consequence of its higher crystal lattice energy.[6]

  • Sharper Melting Range: A narrow melting range is an indicator of high purity. The salt formation and subsequent crystallization/purification process often yields a material of higher purity compared to the isolated free base.

For drug development professionals, these findings have critical implications:

  • Stability & Shelf-Life: The superior thermal stability of the hydrochloride salt suggests a longer shelf-life and less stringent storage requirements compared to the free base.[2][5]

  • Manufacturability: A stable, crystalline solid with a well-defined melting point is easier to handle, mill, and formulate into a final dosage form (e.g., tablets, capsules).

  • Solubility & Bioavailability: While this guide focuses on melting point, it is crucial to note that hydrochloride salts of basic compounds are generally more water-soluble than the free base.[3] This enhanced solubility can lead to improved dissolution rates and, consequently, better oral bioavailability.

Conclusion

The conversion of picolinimidamide free base to its hydrochloride salt results in a compound with a substantially higher melting point. This phenomenon is a direct result of the formation of strong ionic bonds, which create a highly stable crystal lattice. This increased thermal stability, verified through standard methods like capillary melting point determination and Differential Scanning Calorimetry, is a key advantage in pharmaceutical development. The selection of the salt form is a strategic decision that enhances the compound's robustness, manufacturability, and often its therapeutic performance, underscoring the importance of comprehensive physicochemical characterization in modern drug discovery.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Gao, C. et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 10242. Available at: [Link]

  • Millipore Sigma. Picolinimidamide hydrochloride | 51285-26-8. Available at: [Link]

  • Science Ready. Organic Bases: Amines – HSC Chemistry. Available at: [Link]

  • Sciencemadness Discussion Board. (2015). Hydrochloride vs non-hydrochloride compounds. Available at: [Link]

  • ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.1C: Melting Point Theory. Available at: [Link]

  • ResearchGate. (2014). What is the reason behind the difference between the melting and solidification temperature of materials (especially inorganic salts)?. Available at: [Link]

  • Royal Society of Chemistry. (2019). Synthesis and characterization of soluble pyridinium-containing copolyimides. Available at: [Link]

  • Pharmaguideline Forum. (2022). Free Base vs Salt Form Reference Standards. Available at: [Link]

  • JAMA Network. (2021). Effect of Exposure to e-Cigarettes With Salt vs Free-Base Nicotine on the Appeal and Sensory Experience of Vaping: A Randomized Clinical Trial. Available at: [Link]

  • Blu. (2025). Nic salt vs freebase nicotine: A complete guide. Available at: [Link]

  • ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION AND FILM PREPARATION OF NEW CO-POLYIMIDE BASED ON NEW 3,5-DIAMINO- N -(PYRIDIN-4-YLMETHYL)BENZAMIDE, ODA AND 6FDA. Available at: [Link]

Sources

Validation

Comparative Guide: Elemental Analysis Standards for Fluorinated Pyridine Salts

Topic: Elemental analysis standards for fluorinated pyridine salts Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary The "Fluorine Effect" in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis standards for fluorinated pyridine salts Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The "Fluorine Effect" in Microanalysis: Why Standard Protocols Fail

Fluorinated pyridine salts, such as N-fluoropyridinium triflate and its derivatives, are cornerstones of modern electrophilic fluorination in drug discovery. However, validating their purity via Elemental Analysis (EA) presents a unique analytical paradox. The very property that makes them valuable—the labile yet reactive N-F bond and high fluorine content—renders them destructive to standard combustion analyzers.

Standard automated CHN protocols often yield high failure rates (drift >0.4%) for these compounds due to two critical mechanisms:

  • Quartz Corrosion: Fluorine forms Hydrogen Fluoride (HF) during combustion, which devours quartz combustion tubes (

    
    ), leading to instrument leaks and baseline drift.
    
  • Incomplete Combustion: The high bond dissociation energy of C-F bonds (approx. 485 kJ/mol) and the formation of stable metal fluorides can result in carbon micro-encapsulation, yielding low Carbon values.

This guide objectively compares the Standard Automated CHNS method against the Optimized "Scavenger" Method and the Schöniger Flask (Oxygen Flask) technique , establishing a definitive standard for verifying these critical reagents.

Part 1: The Comparative Matrix

The Contenders

We evaluate three methodologies for the analysis of a model compound: N-Fluoropyridinium Triflate (


).
FeatureMethod A: Standard Automated CHNS Method B: Optimized Automated CHNS (Recommended for C/H/N) Method C: Schöniger Flask + IC (Gold Standard for F)
Principle Flash combustion (

) in Tin capsule.
Flash combustion (

) with WO

additive
& MgO scrubber .
Manual combustion in

atmosphere

Ion Chromatography.
Primary Target C, H, N, SC, H, N, S (with F interference removed)Total Fluorine (F), Sulfur (S)
Combustion Aid None or simple

boost.
Tungsten Trioxide (WO

)
or

.[1]
Cellulose/Paper wick.
Fluorine Handling None. HF attacks tube; F is not detected.Magnesium Oxide (MgO) traps F as

.
Absorbed in buffer (e.g., NaOH/NaHCO

).
Accuracy (C/H/N) Poor. (Often

)
High. (Within

)
N/A (Focus is F/S)
Equipment Risk High. Rapid degradation of quartz columns.Low. F is sequestered before the column.Zero. Glassware only.
Performance Data: Theoretical vs. Experimental

Model Compound: N-Fluoropyridinium Triflate (MW: 247.17 g/mol ) Theoretical: C: 29.16%, H: 2.04%, N: 5.67%, S: 12.97%, F: 30.75%

ElementMethod A (Standard)Method B (Optimized)Method C (Schöniger)Status
Carbon

(Low)

N/AMethod B Wins
Hydrogen

(High*)

N/AMethod B Wins
Nitrogen


N/ATie
Fluorine Not DetectedNot Detected

Method C Wins

*Note: High Hydrogen in Method A is often an artifact of water produced from the SiO2 + HF reaction interfering with the H2O trap.

Part 2: Technical Deep Dive & Protocols

The "Scavenger" Protocol (Method B)

Objective: Accurate C, H, N determination by neutralizing Fluorine interference.

The Science: To prevent HF from attacking the quartz combustion tube, we must chemically sequester fluorine in situ.

  • Combustion Additive: Tungsten Trioxide (

    
    )  is preferred over Vanadium Pentoxide (
    
    
    
    ) due to lower toxicity. It acts as an oxygen donor and flux, preventing the formation of stable metal carbides and ensuring complete oxidation of the pyridine ring.
  • The Scavenger: A layer of Magnesium Oxide (MgO) or specialized halogen scrubber reagents (e.g., silver wool/granules) is placed at the exit of the combustion zone.

    • Reaction:

      
      .
      
    • Result:

      
       is a stable solid that remains in the ash crucible/tube, protecting the downstream chromatographic columns.
      

Step-by-Step Protocol:

  • Pre-Conditioning: Ensure the analyzer furnace is set to

    
      (higher heat is required for stable C-F bonds).
    
  • Weighing: Weigh

    
     of the pyridine salt into a Tin (Sn)  capsule.
    
    • Tip: If the salt is hygroscopic (e.g., BF4 variants), weigh inside a glovebox or use a pre-tared capsule sealing press immediately.

  • Additive Mixing: Add approx.

    
     of 
    
    
    
    powder
    directly over the sample in the capsule.
  • Sealing: Fold and seal the capsule tightly to exclude atmospheric nitrogen.

  • Run Sequence:

    • Run a "Blank" (Empty Tin +

      
      ).
      
    • Run a "Conditioning" Standard (e.g., Sulfamethazine) to prime the traps.

    • Run the Fluorinated Pyridine Salt.[2][3]

  • Validation: Results must be within

    
     of theoretical values.
    
The Schöniger Flask Protocol (Method C)

Objective: Accurate Total Fluorine quantification.

The Science: Automated analyzers rarely quantify Fluorine accurately. The Oxygen Flask combustion (Schöniger method) remains the gold standard. The sample is burned in pure oxygen, and the gases are absorbed into a solution that is subsequently analyzed via Ion Chromatography (IC) or Thorium Nitrate Titration .

Step-by-Step Protocol:

  • Preparation: Cut a specialized ash-free cellulose paper wick.

  • Weighing: Weigh

    
     of sample onto the paper. Fold the paper to encapsulate the sample and clamp it into the platinum sample carrier of the flask stopper.
    
  • Flask Setup: Add

    
     of absorption solution (
    
    
    
    or
    
    
    buffer) to a
    
    
    thick-walled Erlenmeyer flask.
  • Oxygen Fill: Flush the flask with pure Oxygen (

    
    ) for 30 seconds.
    
  • Combustion: Ignite the paper wick and immediately insert the stopper into the flask. Invert the flask (safety precaution) and hold the stopper firmly.

    • Visual Check: The sample should burn with a bright flash. No black soot should remain.

  • Absorption: Shake the flask vigorously for 2-3 minutes, then let it stand for 30 minutes to ensure complete absorption of

    
     gases.
    
  • Quantification (IC): Inject the solution into an Ion Chromatograph equipped with a conductivity detector and an anion-exchange column. Compare against NaF standards.

Part 3: Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and chemical pathways for analyzing fluorinated salts, highlighting the critical "Failure Mode" in standard setups.

G Start Sample: Fluorinated Pyridine Salt Decision Target Analysis? Start->Decision PathA Path A: C/H/N/S Purity Decision->PathA Verify Organic Framework PathB Path B: Fluorine Content Decision->PathB Verify F Load StdCHN Standard Automated CHN (No Additives) PathA->StdCHN Default Setup OptCHN Optimized CHNS (WO3 Additive + MgO Trap) PathA->OptCHN Recommended Flask Schöniger Flask Combustion (Oxygen Rich) PathB->Flask Failure FAILURE MODE: 1. HF attacks Quartz (SiO2) 2. SiF4 gas formed 3. H2O artifact generated StdCHN->Failure High F Content SuccessCHN SUCCESS: F trapped as MgF2 Accurate C/H/N OptCHN->SuccessCHN Protects System SuccessF SUCCESS: F- ions in solution Quantified via IC Flask->SuccessF Complete Recovery

Caption: Analytical workflow comparing the failure mode of standard CHN against optimized protocols for fluorinated salts.

References

  • Umemoto, T., et al. (1991). Syntheses and Properties of N-Fluoropyridinium Salts. Bulletin of the Chemical Society of Japan.[2] Link

  • Schöniger, W. (1955).[4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Microchimica Acta. Link

  • Elementar Analysensysteme GmbH. (2025). Best practices for sample preparation in elemental analysis. Elementar Application Notes. Link

  • Thermo Fisher Scientific. (2023). Combustion Ion Chromatography for Halogen Determination. AnalyteGuru. Link

  • American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Link

Sources

Safety & Regulatory Compliance

Safety

A Scientist's Guide to the Safe Disposal of 3-(Trifluoromethyl)picolinimidamide hydrochloride

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative tools for discovery but also with the critical knowledge to manage the entire lifecycle of a chemical safely an...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative tools for discovery but also with the critical knowledge to manage the entire lifecycle of a chemical safely and responsibly. The disposal of a reagent is as crucial as its application in an experiment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-(Trifluoromethyl)picolinimidamide hydrochloride, moving beyond mere steps to explain the chemical reasoning that underpins these essential safety procedures.

Part 1: Core Hazard Profile & Risk Assessment

Understanding the molecular structure of 3-(Trifluoromethyl)picolinimidamide hydrochloride is fundamental to appreciating its hazard profile and the rationale for its specific disposal pathway. The molecule's name itself provides three critical clues:

  • 3-(Trifluoromethyl)- : This functional group (-CF3) is the most significant feature for waste management. The presence of fluorine atoms classifies this compound as a halogenated organic compound .[1][2] Halogenated wastes require strict segregation from non-halogenated streams because their incineration can produce highly toxic and corrosive byproducts, such as hydrogen fluoride (HF) and potentially fluorinated dioxins.[2] Furthermore, many trifluoromethyl-containing compounds are recognized for their environmental persistence.[3][4]

  • -picolinimidamide : This part of the structure indicates a pyridine ring (a nitrogen-containing heterocycle) and amide functionalities. The presence of nitrogen means that combustion can generate nitrogen oxides (NOx), which are atmospheric pollutants.[5][6]

  • -hydrochloride : This signifies that the compound is a hydrochloride salt. It is likely a solid and may be acidic. While many Safety Data Sheets (SDS) for similar compounds do not list acute corrosivity, contact should be minimized, and appropriate personal protective equipment is mandatory.[7]

Although an SDS for this exact compound is not publicly available, we can extrapolate a probable hazard profile from closely related trifluoromethyl- and pyridine-containing structures.

Table 1: Probable Hazard Classification

Hazard Class GHS Hazard Statement Rationale and Implications
Acute Toxicity H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. Derived from analogs like 2-Methyl-3-trifluoromethylaniline and Trifluorothymidine.[8] This necessitates handling with engineering controls (fume hood) and appropriate PPE to prevent ingestion, dermal absorption, or inhalation.
Skin/Eye Irritation H315: Causes skin irritation.H319: Causes serious eye irritation. A common characteristic of pyridine derivatives and halogenated aromatics.[9] Direct contact must be avoided.

| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | Many complex organic molecules, especially halogenated ones, are persistent and harmful to aquatic ecosystems. Release to drains or the environment is strictly prohibited.[5] |

Part 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during use. The principle is to minimize contamination and prevent exposure from the moment the reagent bottle is opened.

  • Engineering Controls : Always handle 3-(Trifluoromethyl)picolinimidamide hydrochloride, both in its pure form and in solution, inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[9]

  • Personal Protective Equipment (PPE) : A standard laboratory PPE protocol is required, with specific attention to the compound's hazards:

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection : Chemically resistant gloves, such as nitrile, are mandatory. Inspect gloves for any signs of degradation or tears before and during use. Contaminated gloves must be disposed of as hazardous waste.

    • Protective Clothing : A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

Part 3: Spill Management Protocol

Even with careful handling, spills can occur. An immediate and correct response is critical to maintaining a safe laboratory environment.

  • Alert & Isolate : Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Don PPE : Before addressing the spill, don the appropriate PPE as described above.

  • Contain & Absorb : For small spills, cover the material with a chemically inert absorbent, such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material and any remaining solid into a clearly labeled, sealable container designated for hazardous waste.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials (wipes, etc.) are now considered hazardous waste and must be placed in the same container.[10]

  • Label & Dispose : Seal and label the container as "Hazardous Waste" containing 3-(Trifluoromethyl)picolinimidamide hydrochloride and the absorbent material. Manage this container according to the disposal procedures in the next section.

Part 4: Step-by-Step Disposal Procedure

The disposal of 3-(Trifluoromethyl)picolinimidamide hydrochloride is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[11][12][13] The following procedure ensures compliance and safety.

Step 1: Segregation - The Most Critical Step

This compound MUST be disposed of as Halogenated Organic Waste .[14][15][16]

  • Rationale : Mixing halogenated and non-halogenated waste streams is a serious compliance violation and a safety hazard.[15] Waste disposal facilities often use fuel blending for energy recovery from non-halogenated solvents, a process that is incompatible with halogenated compounds which can damage equipment and produce toxic emissions.[2]

  • Action : Designate a specific waste container solely for halogenated organic compounds.

Step 2: Container Selection

The waste container must be chemically compatible with the waste and in good condition.[10][11]

  • For Solids : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

  • For Solutions : If dissolved in a solvent, the container must be compatible with that solvent. For instance, do not store acidic solutions in metal containers.[12]

  • Integrity : The container must be free of leaks, cracks, or external residue and must be kept closed at all times except when waste is being added.[10][14][17]

Step 3: Labeling

Proper labeling is a strict regulatory requirement.[13] The waste container must be labeled as soon as the first drop of waste is added.[10][14]

  • Content : The label must include:

    • The words "Hazardous Waste ".

    • The full, unabbreviated chemical name: "3-(Trifluoromethyl)picolinimidamide hydrochloride ".

    • If in solution, list all components and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date (the date the first waste was added).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate an area in the lab for hazardous waste storage, known as a Satellite Accumulation Area (SAA).[17]

  • Location : The SAA should be at or near the point of generation and under the control of laboratory personnel.[12]

  • Secondary Containment : The halogenated waste container must be placed within a secondary containment bin or tray to contain any potential leaks.[10][17]

  • Segregation : Store the halogenated waste container away from incompatible materials, particularly strong bases and oxidizers.[15][17] Use physical barriers if necessary.[11]

DisposalWorkflow start_node Begin Disposal Process for 3-(Trifluoromethyl)picolinimidamide hydrochloride identify_hazard Identify Key Functional Group: -CF3 (Trifluoromethyl) start_node->identify_hazard Step 1: Assess classify_waste Classify as HALOGENATED ORGANIC WASTE identify_hazard->classify_waste Step 2: Classify (CRITICAL) select_container Select Compatible Container (e.g., HDPE, Glass) with Screw-Top Lid classify_waste->select_container Step 3: Contain label_container Label Container Immediately: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazards & Date select_container->label_container store_waste Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_waste Step 4: Store final_disposal Arrange Pickup by Institutional EHS or Licensed Disposal Company store_waste->final_disposal Step 5: Finalize

Disposal Decision Workflow
Step 5: Final Disposal

The ultimate disposal of the waste is handled by trained professionals.

  • Action : When the waste container is full (do not overfill; leave at least 10% headspace for expansion), or as per your institution's policy, contact your Environmental Health & Safety (EHS) department to arrange for a waste pickup.[10][12]

  • Responsibility : Do not attempt to treat or neutralize the chemical waste yourself unless you are following a specific, validated, and EHS-approved procedure. The responsibility of the researcher is to ensure safe and compliant collection, segregation, and labeling.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Unknown. (n.d.). Chemical Waste Disposal Guidelines.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet for 3-(Trifluoromethyl)aniline.
  • Unknown. (n.d.). Safety Data Sheet.
  • TCI Europe N.V. (n.d.). Safety Data Sheet for 4-Nitrophenyl Trifluoromethanesulfonate.
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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)picolinimidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)picolinimidamide hydrochloride
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